Product packaging for Dimethyl d-tartrate(Cat. No.:CAS No. 608-69-5)

Dimethyl d-tartrate

Cat. No.: B1328786
CAS No.: 608-69-5
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-IMJSIDKUSA-N
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Description

Historical Trajectories of Chiral Tartrate Esters in Organic Synthesis

The history of chiral tartrate esters is deeply intertwined with the development of asymmetric synthesis. Tartaric acid and its derivatives are among the most important α-hydroxy acids originating from the chiral pool. thieme-connect.com The foundational work in this area was pioneered by K. Barry Sharpless and his collaborators, who developed the titanium-tartrate complex for the catalytic enantioselective epoxidation of allylic alcohols. thieme-connect.com This reaction, which often utilizes diethyl tartrate (DET), a closely related ester, established a paradigm for delivering an epoxide oxygen to a specific enantioface of an olefin, with the stereoselectivity being tunable by selecting either the D- or L-enantiomer (B50610) of the tartrate ester. thieme-connect.comthieme-connect.com

The success of the Sharpless epoxidation spurred further investigation into the applications of tartrate esters. Researchers soon discovered that modifying the Sharpless reagent, such as by the addition of one molar equivalent of water, could deactivate it for epoxidation while activating it for the asymmetric oxidation of prochiral sulfides to chiral monosulfoxides. thieme-connect.com These monosulfoxides serve as valuable synthons for asymmetric carbon-carbon bond formation. Over time, the application of tartrate esters expanded beyond catalysis to their use as chiral auxiliaries and as scaffolds for the enantioselective synthesis of a wide array of biologically active molecules. thieme-connect.comorgsyn.org

Foundational Significance of Dimethyl d-Tartrate as a Chiral Pool Synthon

This compound is a quintessential example of a chiral pool synthon—a readily available, enantiopure natural product used as a starting material in chemical synthesis. unifi.it Its value lies in its C2-symmetric backbone, which contains two stereogenic centers and four modifiable oxygen functional groups (two hydroxyls and two esters). This pre-existing stereochemistry can be transferred through subsequent reaction steps to create new, complex chiral molecules, avoiding the need for de novo asymmetric induction.

The utility of this compound as a chiral building block is demonstrated in numerous total syntheses of natural products and pharmaceuticals. chemimpex.com For instance, it has been employed as the starting material for a fragment of polyoxamic acid. nih.gov In this synthesis, dimethyl-L-tartrate was converted through a multi-step sequence into an allylic alcohol, which then underwent a Sharpless asymmetric epoxidation. nih.gov Another significant application is in the synthesis of the immunosuppressive agent antascomicin B, where a protected form of dimethyl tartrate was used to construct a complex cyclohexene (B86901) ring system via a ring-closing metathesis (RCM) reaction. clockss.org Furthermore, research has shown its use in synthesizing the core of squalestatins/zaragozic acids. beilstein-journals.org This involves the alkylation of a protected dimethyl tartrate derivative, which is then transformed into a diazoketone that undergoes a stereoselective cycloaddition to form the characteristic 2,8-dioxabicyclo[3.2.1]octane core of these natural products. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 13171-64-7 sigmaaldrich.com
Molecular Formula C₆H₁₀O₆ fishersci.be
Molecular Weight 178.14 g/mol fishersci.be
Appearance Solid sigmaaldrich.com or Colorless to pale yellowish liquid toray.jplakshfinechem.com
Melting Point 48°C to 60°C sigmaaldrich.comfishersci.be
Boiling Point 158 °C at 0.2-11 mmHg sigmaaldrich.comfishersci.bechemicalbook.com
Optical Rotation [α]20/D −21° (c=1 or 2.5 in H₂O) sigmaaldrich.comfishersci.be

| InChI Key | PVRATXCXJDHJJN-IMJSIDKUSA-N sigmaaldrich.com |

Evolution of Research Paradigms for this compound Applications

The research focus on this compound and its analogs has evolved significantly from its initial use as a simple chiral building block. While its role in providing a stereochemical scaffold remains crucial, contemporary research has increasingly leveraged its structure to develop more sophisticated and efficient synthetic methodologies. This evolution is marked by its application in complex catalytic systems and in key steps of high-profile total syntheses.

A notable example of this evolution is the synthesis of oseltamivir (B103847) (Tamiflu), a widely used antiviral drug. thieme-connect.com A short and efficient synthesis was developed using diethyl d-tartrate as the starting material. thieme-connect.comthieme-connect.com This route features an aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the core cyclohexene ring, showcasing a modern approach that avoids hazardous reagents like azides and the use of heavy metals. thieme-connect.com

Furthermore, research has explored the reactivity of the enolate derived from dimethyl tartrate. (R,R)-Dimethyl tartrate acetonide, when deprotonated, can be alkylated with a range of alkyl halides in a stereoretentive manner. beilstein-journals.org This methodology has been applied to the asymmetric synthesis of the complex core of squalestatins/zaragozic acids. beilstein-journals.org More recent studies have also focused on using tartaric acid-derived synthons to create polyfunctionalized, homochiral cyclohexenes through sequences involving Grignard additions and ring-closing metathesis (RCM) reactions, demonstrating the ongoing expansion of its synthetic utility. clockss.org These advanced applications highlight a paradigm shift towards using this compound not just for its inherent chirality, but as a versatile platform for developing novel and powerful synthetic strategies.

Table 2: Examples of this compound as a Chiral Pool Synthon in Synthesis

Target Molecule/Fragment Synthetic Role of Tartrate Derivative Key Transformation(s)
Polyoxamic Acid Fragment Starting material for a chiral allylic alcohol intermediate. nih.gov Multi-step conversion to allylic alcohol, Sharpless asymmetric epoxidation. nih.gov
Antascomicin B Core A butanediacetal-protected dimethyl tartrate was used to form a complex ring system. clockss.org Late-stage Ring-Closing Metathesis (RCM). clockss.org
Squalestatins/Zaragozic Acids Core (R,R)-Dimethyl tartrate acetonide served as the chiral precursor. beilstein-journals.org Stereoretentive alkylation, conversion to diazoketone, carbonyl ylide formation-cycloaddition. beilstein-journals.org
Oseltamivir (Tamiflu) Diethyl d-tartrate was the chiral starting material. thieme-connect.com Aza-Henry reaction, domino nitro-Michael/Horner–Wadsworth–Emmons (HWE) reaction. thieme-connect.com

| Nectrisine | Diethyl-D-tartrate was the starting chiral precursor. nih.gov | Conversion to aminonitrile, oxidative lactam formation, reduction of the lactam. nih.gov |

Table 3: List of Chemical Compounds Mentioned

Compound Name
(R,R)-Dimethyl tartrate acetonide
Allylic alcohol
Aminonitrile
Antascomicin B
Aza-Henry reaction
Azetidine-2,3-diones
Benzyltriethylammonium chloride
Butanediacetal-protected dimethyl tartrate
D-(-)-tartaric acid
Diethyl tartrate (DET)
Di-iso-butylaluminium hydride (DIBAl-H)
This compound
Dimethyl-L-tartrate
Dimethyl sulfate (B86663)
Grignard reagents
Horner-Wadsworth-Emmons (HWE) reaction
Methyl glyoxylate
Nectrisine
Nitro-Michael reaction
Oseltamivir (Tamiflu)
Polyoxamic acid
Squalestatins/Zaragozic acids
Titanium-tartrate complex

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B1328786 Dimethyl d-tartrate CAS No. 608-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-69-5, 13171-64-7, 5057-96-5
Record name rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate
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Record name Dimethyl (2S,3S)-2,3-dihydroxybutanedioate
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Record name Tartaric acid, dimethyl ester, DL-
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Record name meso-tartaric acid, dimethyl ester
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Record name Dimethyl (S(R*,R*))-tartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl [S(R*,R*)]-tartrate
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Advanced Synthetic Methodologies for Dimethyl D Tartrate and Its Derivatives

Esterification Routes from D-Tartaric Acid Precursors

The most direct pathway to dimethyl d-tartrate involves the esterification of D-tartaric acid with methanol (B129727). This transformation can be achieved through direct condensation or by employing various catalytic systems to enhance reaction efficiency and yield.

Direct Condensation Approaches and Optimization Strategies

Direct condensation, often referred to as Fischer-Speier esterification, involves reacting D-tartaric acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The primary challenge in this approach is managing the equilibrium of the reaction. To drive the reaction toward the formation of the diester, water, a byproduct of the reaction, must be continuously removed. This is typically accomplished by using a Dean-Stark apparatus or by using the alcohol reactant in large excess.

Optimization strategies focus on catalyst choice, reaction temperature, and water removal. While strong mineral acids are effective, they can sometimes lead to side reactions or require harsh neutralization and workup procedures. The use of a large excess of methanol not only serves as a reactant but also as a solvent, helping to dissolve the tartaric acid and drive the equilibrium forward. For industrial-scale synthesis, reactor design plays a crucial role in efficient mixing and heat transfer to maximize productivity and minimize byproduct formation.

Catalytic Esterification Protocols (e.g., Boric Acid Catalysis)

To circumvent the issues associated with strong mineral acids, milder and more selective catalytic protocols have been developed. Boric acid has emerged as a particularly effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids like tartaric acid. researchgate.netlookchem.comgoogle.com This method offers high yields under mild conditions, often at room temperature. researchgate.net

In a typical procedure, D-tartaric acid is dissolved in methanol, and a catalytic amount (e.g., 10 mol%) of boric acid is added. researchgate.net The mixture is stirred at room temperature, and upon completion, the workup is simplified by the fact that the boric acid catalyst can be removed as volatile trimethyl borate (B1201080) during solvent evaporation. researchgate.net This protocol has demonstrated excellent yields, with reports of up to 98% for the synthesis of dimethyl tartrate. researchgate.net The selectivity of boric acid is noteworthy; it preferentially catalyzes the esterification of α-hydroxy acids over other carboxylic acids or β-hydroxy acids that might be present in the same molecule. researchgate.netlookchem.com

CatalystConditionsYieldReference
Boric Acid (10 mol%)Methanol, Room Temp, 18h98% researchgate.net
Ion-Exchange ResinEthanol (B145695), Chloroform, Reflux90% orgsyn.org

Preparation of Chiral Cyclic Acetals and Ketals

The vicinal diol of this compound is a key functional group that can be protected to form chiral cyclic acetals and ketals. These derivatives are crucial intermediates in asymmetric synthesis, locking the conformation of the tartrate backbone and allowing for selective reactions at other positions.

Synthesis of O-Benzylidene Derivatives

The synthesis of dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate, the O-benzylidene derivative of this compound, is a common protection strategy. chemicalbook.comnih.govscbt.comsmolecule.com This is typically achieved by reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst. chemicalbook.comsmolecule.com

A common method involves refluxing a solution of this compound and benzaldehyde in a nonpolar solvent like benzene (B151609) or toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TsOH). chemicalbook.com A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the acetal (B89532) product. chemicalbook.com After the reaction is complete, the mixture is neutralized, and the product is purified by chromatography, yielding the white crystalline O-benzylidene derivative. chemicalbook.com

ReactantsCatalystSolventConditionsYieldReference
Dimethyl l-tartrate, Benzaldehydep-TsOHBenzeneReflux, 38.5h, Dean-Stark84% chemicalbook.com

Synthesis of O-Isopropylidene Derivatives

The O-isopropylidene derivative, also known as the acetonide, is another widely used protected form of this compound. biosynth.comsigmaaldrich.comchemimpex.comorgsyn.orgchemimpex.com This derivative, dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, is synthesized by reacting this compound with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. orgsyn.orgkirj.ee

The reaction can be performed by warming a mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid. orgsyn.org To drive the reaction to completion, azeotropic removal of byproducts like acetone and methanol using cyclohexane (B81311) is employed. orgsyn.org This procedure can provide the desired product in high yields (85-92%) after purification by vacuum distillation. orgsyn.org The stability of the isopropylidene group under various reaction conditions makes it a valuable protecting group in multi-step syntheses. chemimpex.comnih.gov

Derivatization through Amide Formation

The ester groups of this compound can be converted into amides, leading to the formation of tartramides. These compounds are of significant interest as chiral ligands in asymmetric catalysis and as building blocks for more complex molecules. orgsyn.orgacs.org

The synthesis of (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390), for example, can be achieved by reacting diethyl tartrate with an excess of liquid dimethylamine (B145610) in methanol. orgsyn.org The reaction proceeds to give the crystalline diamide product in high yield after cooling and collection. orgsyn.org This direct aminolysis provides a straightforward route to C2-symmetric chiral diamides. Another approach involves the derivatization of tartaric acid anhydrides with amines to form diastereomeric monoesters, which can be useful in chiral separations. researchgate.net The conversion of this compound derivatives to amides has also been utilized in solid-phase synthesis, for example, by anchoring the tartrate moiety to a resin via an amide linkage, which is then used for peptide synthesis. sci-hub.st

Thermolytic Approaches to N,N′-Dialkyltartramides

The direct thermolysis of tartaric acids with alkylamines presents a solvent-free method for the synthesis of N,N′-dialkyltartramides. researchgate.net In a typical procedure, D-tartaric acid is heated with an excess of an alkylamine (such as butyl-, hexyl-, or octylamine) in a sealed tube at 200°C for a short duration, typically 15 minutes. umich.edu Upon cooling, the crude product solidifies and can be purified through an aqueous acidic workup, with isolated yields ranging from 67% to 86%. researchgate.net

A significant characteristic of this high-temperature method is the formation of a mixture of all possible stereoisomers of the N,N′-dialkyltartramide. researchgate.net However, the product mixture consistently shows an excess of the stereoisomer that retains the original configuration of the starting tartaric acid. researchgate.netumich.edu For comparison, the synthesis of authentic, stereochemically pure N,N'-dialkyltartramides can be achieved by reacting dimethyl tartrates with an appropriate alkylamine in methanol at a much lower temperature (5°C) over several days. umich.edu

Starting AcidAmineConditionsProductKey Finding
D-Tartaric Acidn-Butylamine200°C, 15 min, neatN,N′-DibutyltartramideMixture of stereoisomers with excess R,R configuration. umich.edu
D-Tartaric Acidn-Hexylamine200°C, 15 min, neatN,N′-DihexyltartramideMixture of stereoisomers with excess R,R configuration. umich.edu
D-Tartaric Acidn-Octylamine200°C, 15 min, neatN,N′-DioctyltartramideMixture of stereoisomers with excess R,R configuration. umich.edu

Mechanistic Considerations in Amide Bond Formation

The formation of amides from esters typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of an alkoxide. masterorganicchemistry.com However, the direct thermal condensation of carboxylic acids and amines is complicated by the initial acid-base reaction, which forms a poorly reactive ammonium (B1175870) salt. mdpi.comdur.ac.uk

In the thermolysis of D-tartaric acid with alkylamines at high temperatures, the stereochemical outcome—a mixture of isomers with retention of excess starting configuration—suggests a complex mechanistic scenario. researchgate.netumich.edu Research indicates that the transformation does not involve the isomerization of the initially formed diamide product under the reaction conditions. researchgate.netumich.edu Instead, the results are rationalized by two competing pathways:

Direct Substitution: The alkylamine acts as a nucleophile, directly attacking the carboxylic acid group. This pathway is expected to proceed with retention of stereochemistry. researchgate.net

Ketene (B1206846) Intermediate: Dehydration of the tartaric acid derivative can lead to the formation of a ketene intermediate. The subsequent addition of the alkylamine to the planar ketene can occur from either face, leading to racemization at that stereocenter. researchgate.net

The final ratio of stereoisomers in the product is determined by the competition between these two pathways. researchgate.net

Photoredox-Catalyzed Reductive Dimerization to Dialkylated Tartrate Esters

A modern, transition-metal-free protocol has been developed for synthesizing 2,3-dialkylated tartrate esters through the visible-light photoredox-catalyzed reductive dimerization of α-ketoesters. nih.govacs.org This method operates under mild conditions at room temperature. nih.gov

The reaction employs an organic dye, such as Eosin Y (Na₂-EY), as a photocatalyst and a Hantzsch-type 1,4-dihydropyridine (B1200194) as a terminal hydrogen atom donor. nih.govacs.org The process is typically conducted in a degassed THF/H₂O solvent mixture and irradiated with white LEDs. nih.gov Upon photoexcitation, the photocatalyst initiates the reduction of the α-ketoester to a ketyl radical. Two of these radicals then couple to form the vicinal diol product, the dialkylated tartrate ester. This methodology is compatible with a wide array of functional groups and provides the desired products in good to excellent yields, generally between 80% and 92%. nih.gov

Substrate (α-Ketoester)PhotocatalystHydrogen DonorSolventYield
Dimethyl 2-oxobutanoateNa₂-EYHantzsch EsterTHF/H₂O (95:5)92% nih.gov
Dimethyl 2-oxo-3-cyclopropylpropanoateNa₂-EYHantzsch EsterTHF/H₂O (95:5)88% nih.gov
Dimethyl 2-(cyclohexyl)-2-oxoacetateNa₂-EYHantzsch EsterTHF/H₂O (95:5)80% nih.gov
Dimethyl 2-oxooctanoateNa₂-EYHantzsch EsterTHF/H₂O (95:5)85% nih.gov

Conversion to Threitol and Related Chiral Building Blocks

This compound is a valuable starting material for the synthesis of C2-symmetric chiral building blocks, most notably D-threitol and its derivatives. ottokemi.comlakshfinechem.com A common and effective method for this conversion is the reduction of the ester functionalities.

The synthesis often begins with the protection of the diol moiety of this compound, for instance, by forming an acetonide using 2,2-dimethoxypropane. This yields dimethyl 2,3-O-isopropylidene-D-tartrate. orgsyn.org This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. orgsyn.org The reduction converts both ester groups to primary alcohols, affording 2,3-O-isopropylidene-D-threitol. Subsequent acidic hydrolysis removes the isopropylidene protecting group to yield D-threitol. orgsyn.org

These threitol derivatives are versatile chiral synthons. nih.gov For example, protected threitol derivatives derived from D-tartrate esters are key intermediates in the total synthesis of complex natural products like syringolides and secosyrin. nih.gov Furthermore, D-tartrate has been used as a precursor for the synthesis of 1-deoxy-D-xylulose (DX) and its biologically important 5-phosphate derivative (DXP), demonstrating its utility in accessing crucial intermediates for isoprenoid pathways. nih.govsemanticscholar.org

Sophisticated Spectroscopic and Structural Elucidation of Dimethyl D Tartrate and Its Adducts

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which measures the vibrational energy of molecules, offers profound insights into the structural and stereochemical characteristics of Dimethyl d-tartrate.

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the intramolecular and intermolecular interactions within a molecule. In the case of this compound, IR spectra are particularly sensitive to hydrogen bonding, which plays a crucial role in dictating its conformational landscape.

Studies have shown that the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) stretching modes are indicative of the conformational state of the molecule. For instance, in a non-polar solvent like carbon tetrachloride (CCl4), this compound predominantly adopts a conformation where an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl group of the same chiral center. This is reflected in the characteristic shifts of the O-H and C=O stretching bands in the IR spectrum. When this compound is confined within lecithin (B1663433) reverse micelles, its hydrogen bonding patterns are altered due to interactions with the surfactant headgroups, leading to noticeable changes in the IR spectrum. acs.org The analysis of these spectral shifts provides valuable information about the molecule's conformation and its interactions with the surrounding environment. acs.org

Interactive Table 1: Characteristic IR Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)Interpretation
O-H stretch3500 - 3300Indicates the presence and nature of hydrogen bonding.
C-H stretch3000 - 2850Associated with the methyl and methine groups.
C=O stretch1750 - 1730Characteristic of the ester carbonyl group; sensitive to conformation.
C-O stretch1200 - 1000Relates to the ester and alcohol C-O bonds.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. As a chiroptical technique, it is exceptionally sensitive to the absolute configuration and conformation of chiral molecules. researchgate.net VCD has been instrumental in the stereochemical analysis of this compound. chemicalbook.com

The VCD spectra of this compound, particularly in the O-H and C=O stretching regions, exhibit characteristic bisignate couplets. chemicalbook.com The signs and intensities of these couplets are directly related to the spatial arrangement of the hydroxyl and carbonyl groups. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the VCD spectra for different conformers. By comparing the experimental VCD spectrum with the calculated spectra, the dominant conformation in solution can be determined. For this compound in CCl4, the VCD data, in conjunction with DFT calculations, have confirmed that the trans-COOR conformation with intramolecular hydrogen bonding is the most stable. chemicalbook.com This technique provides a more definitive stereochemical assignment than IR spectroscopy alone. chemicalbook.com

Electronic Circular Dichroism (ECD) Studies

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, arising from electronic transitions. ECD is a powerful probe of the stereochemistry of chiral molecules, particularly the spatial arrangement of chromophores.

In this compound, the ester carbonyl groups act as chromophores. The ECD spectrum of this compound is characterized by Cotton effects in the region of the n→π* transitions of these carbonyl groups. semanticscholar.org Studies on tartrate derivatives have shown that the ECD spectra can reveal subtle structural changes in solution. cdnsciencepub.com For example, the ECD spectrum of (R,R)-tartrates in aqueous solution displays a Cotton effect around 193 nm, which is attributed, at least in part, to an n-σ* transition. cdnsciencepub.com The analysis of ECD spectra, often supported by theoretical calculations, provides valuable information on the conformation of the carbon skeleton and the influence of the solvent on the molecular structure. acs.org The association of this compound with other chiral molecules, such as in supramolecular aggregates, can lead to distinct chiroptical features in the ECD spectrum, offering insights into the nature of these interactions. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Conformer and Interaction Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of protons in a molecule. In this compound, the chemical shifts and coupling constants of the methine (CH-OH) and methyl (OCH₃) protons are influenced by the molecule's conformation and its interactions with solvents or other species.

The analysis of ¹H NMR spectra can help in identifying the predominant conformers in solution. For instance, the coupling constants between the two methine protons can provide information about the dihedral angle between them, which is a key conformational parameter. Furthermore, ¹H NMR is invaluable for studying the formation of adducts and complexes. When this compound coordinates to a metal center, such as in titanium(IV) complexes, significant changes in the ¹H NMR spectrum are observed. The chemical shifts of the protons in the tartrate ligand are altered upon coordination, and these changes can be used to deduce the binding mode of the tartrate and the structure of the resulting complex. ¹H NMR diffusion measurements have also been used to study the translational motion of this compound within micellar aggregates, providing insights into its confinement and interactions. acs.org

Interactive Table 2: Representative ¹H NMR Data for a this compound Adduct

ProtonChemical Shift (δ, ppm) in Free Ligand (CDCl₃) semanticscholar.orgChemical Shift (δ, ppm) in a Ti(IV) Complex
CH-OH~4.585.09 - 5.60
OCH₃~3.85Not specified

Note: The chemical shifts in the complex are for a diisopropyl tartrate ligand but are illustrative of the changes expected for a dimethyl tartrate ligand upon coordination.

Dynamic NMR Spectroscopy for Structural Feature Elucidation

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and mechanisms of dynamic processes that cause the interchange of magnetically non-equivalent nuclei. Such processes can include conformational changes, rotations around single bonds, and intermolecular exchange.

For a flexible molecule like this compound, different conformers can be in equilibrium. If the rate of interconversion between these conformers is on the NMR timescale, DNMR can be used to study this dynamic process. While specific DNMR studies on this compound are not extensively reported, the principles of the technique are applicable. For example, at low temperatures, the interconversion between conformers might be slow enough to observe separate signals for each conformer in the NMR spectrum. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers and rates of the conformational interchange. This would allow for a deeper understanding of the molecule's potential energy surface and the elucidation of its dynamic structural features.

X-ray Crystallography for Solid-State Conformation and Packing Analysis

Research combining X-ray diffraction with ab-initio quantum chemical studies has shown that Dimethyl (R,R)-tartrate predominantly adopts an extended "T" conformation. mdpi.com In this arrangement, the two ester groups are mutually trans, the hydroxyl groups are in a minus gauche orientation, and the hydrogen atoms are plus gauche. mdpi.com A key feature of this conformation is the planar arrangement of the α-hydroxyester moieties. mdpi.com

Interestingly, while quantum chemical calculations predict that the lowest energy conformer possesses C2 symmetry and is stabilized by intramolecular hydrogen bonds between a hydroxyl group and the nearest carbonyl oxygen, the conformer actually present in the crystal structure is an asymmetrical one. mdpi.com This crystalline conformer, the second lowest in calculated energy, differs by a 180° rotation of one ester group. mdpi.com In the solid state, the stabilization of this conformer shifts from intramolecular hydrogen bonds to intermolecular ones, where the hydroxyl groups form hydrogen bonds with neighboring molecules. mdpi.comresearchgate.net These intermolecular interactions, such as O-H···O and C-H···O bonds, create a layered network structure within the crystal. mdpi.comresearchgate.net For instance, molecules connect via C(6) [O(3)-H…O(1)] and C(4) [C(3)-H…O(2)] chains, forming ribbons that are further linked into layers. mdpi.com

Table 1: Crystal Data for Dimethyl (R,R)-(+)-tartrate

ParameterValue
Chemical FormulaC6H10O6 nist.gov
Molecular Weight178.14 g/mol nist.gov
Crystal SystemMonoclinic mdpi.com
Space GroupP21 researchgate.net
ConformationExtended T conformation mdpi.com
Dominant BondingIntermolecular hydrogen bonds mdpi.com

Optical Rotatory Dispersion (ORD) for Chiral Characterization

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to characterize chiral molecules by measuring the change in optical rotation as a function of wavelength. researchgate.net Historically, tartaric acid and its salts were among the first substances for which Jean-Baptiste Biot observed the rotation of plane-polarized light, establishing the foundation of chiroptical analysis. mertenlab.de

ORD spectra provide crucial information about the absolute configuration of a molecule. The phenomenon known as the "Cotton effect" describes the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. mertenlab.de The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule. oup.com For tartrate derivatives, ORD and its companion technique, Electronic Circular Dichroism (ECD), are essential for assigning absolute configurations and studying conformational preferences in solution. mdpi.comnih.gov

Modern computational methods have greatly enhanced the utility of ORD. Theoretical predictions of ORD spectra can be compared with experimental data to confirm the absolute configuration of complex molecules. nih.gov One sophisticated approach involves the Kramers-Kronig transformation, which allows for the derivation of an ORD spectrum from experimental ECD data. acs.org This method has been successfully applied to the analysis of dimethyl-L-tartrate, providing a computationally economical alternative to other methods for predicting ORD, especially in resonant regions. acs.org Such analyses are critical, as studies have shown that a single chiroptical method may not be sufficient to unambiguously establish the absolute configurations of diastereomers, making the combined use of techniques like ORD, VCD, and ECD essential. mdpi.com

Mass Spectrometry (ESI, HRMS) in Derivative Characterization

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of newly synthesized derivatives of this compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules, allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. osti.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and unequivocal confirmation of chemical formulas. researchgate.net

In the synthesis of this compound derivatives, ESI-MS and HRMS are routinely used to verify the successful formation of the target products. For example:

Oligoamides: In the polycondensation reaction between L-lysine and dimethyl L-tartrate, ESI LC-MS was used to analyze the resulting oligoamide products, confirming their formation and providing insights into the reaction's progress. rsc.org

Alkylated Tartrates: The synthesis of dimethyl 2,3-dialkylated tartrates via photoredox-catalyzed reductive coupling of α-ketoesters utilized ESI-MS for initial characterization and HRMS for definitive structural confirmation. acs.org

Monoaryl Esters: Chiral protected monoaryl esters synthesized from L-tartaric acid were characterized using HRMS-ESI to confirm their calculated mass and elemental composition with high precision. researchgate.net

Complex Adducts: HRMS-ESI has been used to identify complex pharmaceutical compounds that include a tartrate moiety, such as Ledipasvir D-tartrate, where the high mass accuracy confirms the structure of the protonated molecular ion [M+H]+. google.com

Table 2: Application of Mass Spectrometry in the Characterization of this compound Derivatives

Derivative ClassAnalytical TechniqueKey FindingReference
OligoamidesESI LC-MSConfirmed the formation of oligoamides from dimethyl L-tartrate and L-lysine. rsc.org
Dimethyl 2,3-dialkylated tartratesESI-MS, HRMSVerified the products of a photoredox-catalyzed coupling reaction. acs.org
Monoaryl esters of L-tartaric acidHRMS-ESIProvided exact mass data confirming the structure of synthesized esters. researchgate.net
Ledipasvir D-tartrateHRMS-ESIConfirmed the molecular formula of the complex active pharmaceutical ingredient. google.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on nanoscale to micrometre-scale objects, making it ideal for characterizing supramolecular assemblies. diamond.ac.ukfrontiersin.org The technique measures the elastic scattering of X-rays by a sample at very low angles, which contains information about the size, shape, and arrangement of large-scale structures like polymers, colloids, and self-assembled biological or synthetic systems. nih.gov

In the context of this compound and its derivatives, SAXS has been pivotal in understanding how these molecules self-organize into larger, ordered structures. A prominent example is the study of gemini-tartrate amphiphiles, where an achiral cationic gemini (B1671429) surfactant forms chiral supramolecular structures when paired with a chiral tartrate counteranion. uni-muenchen.deacs.org

Multiscale analysis using SAXS and Wide-Angle X-ray Scattering (WAXS) revealed that these amphiphiles self-assemble into well-defined, multilayered ribbons. uni-muenchen.deresearchgate.net The handedness of these ribbons is directly controlled by the chirality of the tartrate; D-tartrate induces the formation of left-handed ribbons, while L-tartrate produces right-handed ones. uni-muenchen.de SAXS data provided detailed information on the three-dimensional organization of these assemblies, including the interdigitation of the alkyl chains within bilayers and the precise arrangement of the tartrate dianions at the bilayer surface, which are held in place by a network of hydrogen bonds. uni-muenchen.de These studies demonstrate the power of SAXS to elucidate the complex hierarchical structures of supramolecular systems derived from simple chiral building blocks like this compound. rsc.orgrsc.org

Computational Chemistry and Theoretical Modeling of Dimethyl D Tartrate

Conformer Analysis and Energy Landscapes

The flexibility of Dimethyl d-tartrate, arising from rotation around its central carbon-carbon bond and other single bonds, results in several possible three-dimensional arrangements, or conformers. Computational analysis is essential to determine the relative stability of these conformers and to understand the molecule's preferred shapes.

Ab-initio quantum chemical methods, which are based on first principles without experimental parameters, have been utilized for the conformational analysis of related compounds like tartaric acid. selcuk.edu.tr These foundational studies help in understanding the fundamental interactions that govern the stereochemistry of tartrate derivatives. The general approach involves scanning the potential energy surface of the molecule by systematically rotating its flexible dihedral angles to identify all possible stable conformers. researchgate.net

Density Functional Theory (DFT) has become a widely used and reliable method for studying the conformational preferences of molecules like this compound. uni-muenchen.demdpi.com DFT calculations have been performed to optimize the geometry of various possible conformers and to determine their relative energies. uni-muenchen.de

Studies involving DFT calculations with the B3LYP functional and 6-31G* basis set have investigated multiple conformers of the dimethyl tartrate molecule. uni-muenchen.de These theoretical investigations consistently find that the most stable conformer is characterized by a trans orientation of the two ester (-COOR) groups. uni-muenchen.deacs.org This lowest-energy structure is further stabilized by an intramolecular hydrogen bond between the hydroxyl group (OH) and the carbonyl oxygen (C=O) on the same chiral carbon. uni-muenchen.de Calculations indicate that this specific conformer is highly dominant, representing over 83% of the conformational population at room temperature. uni-muenchen.de This preference for the trans-COOR conformer holds true in both vacuum calculations and in non-polar solvents like carbon tetrachloride (CCl₄). acs.org

Table 1: Conformational Preferences of Dimethyl Tartrate from DFT Calculations

Conformer Feature Description Stability Population
Dominant Conformer trans orientation of the ester groups (-COOR) Lowest Energy > 83% at room temperature uni-muenchen.de

| Stabilizing Feature | Intramolecular hydrogen bond between OH and C=O on the same carbon center uni-muenchen.de | High | - |

Prediction and Interpretation of Spectroscopic Data

Computational methods are crucial for interpreting complex experimental spectra. By calculating the theoretical spectra of specific conformers, a direct comparison to experimental data can be made, allowing for the confident assignment of the molecule's structure in solution.

DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting the vibrational and electronic spectra of chiral molecules. nih.govuc.ptcecam.org For this compound, DFT calculations have been used to predict its Vibrational Absorption (VA) and Vibrational Circular Dichroism (VCD) spectra. uni-muenchen.deacs.org

Investigation of Intramolecular and Intermolecular Interactions

The hydroxyl and carbonyl groups in this compound make it capable of forming hydrogen bonds, which are critical non-covalent interactions. jchemrev.com Computational studies allow for a detailed investigation of these interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). nih.gov

The nature of hydrogen bonding in this compound is highly dependent on its environment, particularly the solvent. acs.org

In non-polar solvents , such as carbon tetrachloride (CCl₄), the dominant interaction is an intramolecular hydrogen bond. acs.org The most stable conformer features a hydrogen bond between the hydroxyl (OH) group and the carbonyl (C=O) group attached to the same chiral carbon. uni-muenchen.de

In polar, hydrogen-bond-accepting solvents , like dimethyl sulfoxide (B87167) (DMSO), the pattern changes significantly. The intramolecular hydrogen bond can be disrupted in favor of stronger intermolecular hydrogen bonds between the solute and solvent molecules. acs.orgnih.gov Computational models that treat this compound as an isolated molecule fail to reproduce the experimental spectra in DMSO. acs.org To achieve a reasonable agreement, the theoretical model must include clusters where one molecule of this compound forms intermolecular hydrogen bonds with two DMSO molecules. acs.org This highlights the competition between internal and external hydrogen bonding, which is dictated by the solvent environment. nih.gov

Table 2: Hydrogen Bonding in this compound Systems

Environment Dominant Hydrogen Bond Type Description
Vacuum / Non-polar Solvent (e.g., CCl₄) Intramolecular uni-muenchen.deacs.org Between the -OH and C=O groups on the same chiral carbon. uni-muenchen.de

| Polar Solvent (e.g., DMSO) | Intermolecular (solute-solvent) acs.org | The -OH groups of this compound form hydrogen bonds with DMSO molecules. acs.org |

Solute-Solvent and Solute-Surfactant Interaction Modeling

The interactions between this compound and its surrounding solvent environment play a crucial role in its chemical behavior, influencing conformational preferences and reactivity. Computational modeling, particularly through quantum chemical calculations, offers significant insights into these interactions at a molecular level.

Studies employing Density Functional Theory (DFT) have been instrumental in elucidating the conformational landscape of dialkyl tartrates, including dimethyl tartrate, in various solvents. acs.orgfigshare.com These investigations reveal that the solvent environment significantly impacts the molecule's structure.

In nonpolar solvents like carbon tetrachloride (CCl4), the dominant conformation of dimethyl tartrate is characterized by an intramolecular hydrogen bond. acs.orgfigshare.com This bond forms between the hydroxyl (OH) group and the carbonyl (C=O) group of the ester functionality attached to the same chiral carbon atom. acs.orgfigshare.com This intramolecular interaction leads to a relatively compact structure.

Conversely, in polar aprotic solvents such as dimethyl sulfoxide (DMSO), the solute-solvent interactions become more prominent. acs.orgfigshare.com The dimethyl tartrate molecules preferentially form intermolecular hydrogen bonds with the solvent molecules. acs.orgfigshare.com DFT calculations on clusters of dimethyl-(S,S)-tartrate have shown that a model involving one dimethyl tartrate molecule hydrogen-bonded to two DMSO molecules is necessary to achieve good agreement with experimental data. acs.orgfigshare.com This shift from intra- to intermolecular hydrogen bonding highlights the competitive nature of solute-solvent interactions in polar environments.

The conformational flexibility of this compound in different solvents can be summarized in the following table:

SolventDominant InteractionResulting Conformation
Carbon Tetrachloride (CCl4)Intramolecular Hydrogen Bonding (OH···O=C)Trans-COOR conformer with a compact structure
Dimethyl Sulfoxide (DMSO)Intermolecular Hydrogen Bonding with solvent moleculesExtended conformation with solute hydrogen-bonded to solvent

While specific computational models detailing the interaction of this compound with surfactants are not extensively documented in the literature, the principles of solute-solvent interaction modeling can be extended to these more complex systems. Molecular dynamics simulations would be a suitable approach to investigate the partitioning and orientation of this compound at the interface of micelles or other surfactant aggregates. Such studies would be valuable in understanding the role of this compound in emulsion chemistry and other applications involving surface-active agents.

Quantum Chemical Investigations on Crystal Growth Phenomena

The crystallization of tartaric acid and its derivatives is a subject of significant interest due to its relevance in fields ranging from food chemistry to nonlinear optics. researchgate.net While experimental studies have characterized the crystal structures of various tartrates, quantum chemical investigations provide a deeper understanding of the molecular interactions that govern crystal growth and morphology.

Although ab initio crystal structure prediction for a molecule like this compound remains a complex computational task, theoretical models offer valuable insights into the fundamental processes of nucleation and crystal habit modification. scispace.com The growth of a crystal is a kinetic phenomenon influenced by factors such as supersaturation, temperature, and the presence of impurities. researchgate.net

Quantum chemical methods can be employed to:

Determine the most stable crystal packing: By calculating the lattice energies of different possible crystal structures, it is possible to predict the most thermodynamically stable polymorph. scispace.com

Analyze intermolecular interactions: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of hydrogen bonds and other non-covalent interactions that hold the crystal lattice together. conicet.gov.ar

Model the effect of solvents and impurities: The attachment energy of molecules to different crystal faces can be calculated in the presence of solvent molecules or impurities to predict their influence on the crystal habit. This is crucial for understanding how to control the shape and size of crystals during the growth process.

For instance, studies on related tartrate compounds have shown the critical role of hydrogen bonding in their crystal structures. selcuk.edu.tr It is expected that for this compound, the interplay between hydrogen bonds involving the hydroxyl groups and weaker C-H···O interactions involving the methyl and methoxy (B1213986) groups will dictate the crystal packing.

The following table outlines the key aspects of crystal growth phenomena that can be investigated using quantum chemical methods:

PhenomenonComputational ApproachKey Insights
Crystal Packing and PolymorphismLattice Energy Calculations, Ab initio Crystal Structure PredictionIdentification of the most stable crystal structure and potential polymorphs.
Intermolecular ForcesNBO Analysis, Atoms in Molecules (AIM) TheoryQuantification of hydrogen bond strengths and other non-covalent interactions.
Crystal MorphologyCalculation of Attachment Energies, Surface Chemistry ModelingPrediction of the crystal shape and how it is affected by solvents and additives.

Future computational work in this area could involve the use of Monte Carlo simulations to model the dynamic process of crystal growth, providing a more comprehensive picture of how macroscopic crystal properties emerge from molecular-level interactions. rsc.org

Strategic Applications in Asymmetric Synthesis and Catalysis

Dimethyl d-Tartrate as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer of the product. This compound and its derivatives are widely employed as chiral auxiliaries due to their ready availability from the chiral pool, their C2-symmetric structure, and the predictable nature of the stereochemical control they exert. chemimpex.comchemimpex.comresearchgate.net

The fundamental role of this compound as a chiral auxiliary is to induce chirality in prochiral molecules. chemimpex.comsmolecule.com This is achieved by covalently attaching the tartrate moiety to a substrate, thereby creating a diastereomeric intermediate. The pre-existing stereocenters of the tartrate then influence the approach of reagents, favoring the formation of one stereoisomer over the other in subsequent reactions. This stereocontrol is critical in various transformations, including alkylation, reduction, and cycloaddition reactions. researchgate.net

For instance, acetals derived from dimethyl tartrate and aldehydes can undergo stereoselective reactions where the tartrate backbone directs the approach of a nucleophile. acs.org After the desired stereocenter is created, the chiral auxiliary can be cleaved from the molecule, yielding the enantiomerically enriched target compound and allowing for the potential recovery and recycling of the auxiliary. mit.edu This strategy has been successfully applied in the synthesis of complex molecules where precise control of stereochemistry is paramount. koreascience.kr

Table 1: Examples of Stereoselective Transformations Using Tartrate Derivatives

TransformationChiral AuxiliarySubstrateResult
Alkylation(R,R)-Dimethyl tartrate acetonideVarious alkyl halidesSingle diastereomers of monoalkylated tartrates. researchgate.net
Aldol (B89426) ReactionTartrate-derived silylketene acetal (B89532)AldehydesHighly stereoselective formation of aldol adducts. nih.gov
EpoxidationDiethyl tartrateAllylic alcoholsEnantioselective formation of epoxy alcohols. jove.com

Enantioselective Synthesis of Bioactive Molecules

The utility of this compound as a chiral auxiliary is prominently demonstrated in the total synthesis of numerous bioactive molecules, including natural products and pharmaceuticals. chemimpex.comchemimpex.com Its application allows for the construction of complex stereochemical architectures with high precision.

A notable example is the synthesis of Aliskiren, an antihypertensive drug. koreascience.kr In one synthetic approach, this compound was used as the starting material to establish the correct stereochemistry of a key intermediate. koreascience.kr The synthesis of (+)-O-methylpiscidic acid and its natural analogues also showcases the stereoselective alkylation of tartrate derivatives to create the desired stereocenters. researchgate.net Furthermore, derivatives of this compound have been instrumental in the synthesis of components of complex natural products like polyoxin (B77205) J and bengamide E. nih.govnih.gov

This compound in Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, this compound is a cornerstone in the development of chiral catalysts for a wide range of asymmetric reactions. chemimpex.comtoray.jp These catalysts, which are used in substoichiometric amounts, can generate large quantities of enantiomerically enriched products, making the processes more efficient and economically viable.

Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. researchgate.netnih.gov Derivatives of tartaric acid, including this compound, have been successfully employed in the synthesis of novel chiral phosphoric acids. nih.govresearchgate.net These catalysts function by protonating a substrate, thereby activating it towards nucleophilic attack, while the chiral environment of the catalyst directs the stereochemical outcome of the reaction. nih.gov

For example, a chiral phosphoric acid derived from L-tartaric acid has been shown to effectively catalyze the Biginelli-like reaction with moderate to good enantioselectivities. nih.gov Control experiments have indicated that the hydroxyl groups of the tartrate-derived backbone play a crucial role in achieving high enantioselectivity. nih.gov Similarly, novel cyclic dialkyl phosphates synthesized from diethyl tartrate have demonstrated catalytic activity in enantioselective Mannich-type reactions. researchgate.netacs.org

This compound and its analogues are extensively used as chiral ligands in metal-catalyzed asymmetric reactions. chemimpex.comtoray.jpnih.gov The tartrate moiety coordinates to a metal center, creating a chiral environment that influences the binding of reactants and the subsequent bond-forming steps, leading to high levels of enantioselectivity.

These tartrate-derived ligands have been employed in a variety of metal-catalyzed processes, including hydrogenation, cyclopropanation, and Diels-Alder reactions. mit.edugoogle.com For instance, new N-tetrasubstituted derivatives of R,R-tartaric acid have been synthesized and screened as chiral ligands in copper- and titanium-catalyzed Baeyer-Villiger oxidations. kirj.ee

One of the most significant applications of tartrate esters in asymmetric catalysis is the Sharpless-Katsuki epoxidation. mdpi.comwayne.edu This reaction utilizes a titanium tetraisopropoxide catalyst in combination with a chiral dialkyl tartrate, such as diethyl d-tartrate or diisopropyl d-tartrate, to achieve the highly enantioselective epoxidation of allylic alcohols. jove.comresearchgate.net While dimethyl tartrate is less commonly used than diethyl or diisopropyl tartrate in the classic Sharpless epoxidation, the underlying principles are the same. princeton.edu

The active catalyst is believed to be a dimeric titanium-tartrate complex. wayne.educhemtube3d.commdpi.com This chiral complex coordinates both the allylic alcohol and the oxidant (typically tert-butyl hydroperoxide), holding them in a specific orientation that directs the delivery of the oxygen atom to one face of the double bond. jove.commdpi.com The choice of the d- or l-enantiomer (B50610) of the tartrate ester determines which enantiomer of the epoxide is formed, making the reaction highly predictable and versatile. jove.com This method has become a cornerstone of modern organic synthesis, providing access to chiral epoxides that are valuable intermediates for the synthesis of a wide array of complex molecules. researchgate.net The efficiency of this catalytic system is enhanced by a phenomenon known as ligand acceleration, where the tartrate ligand not only induces chirality but also increases the reaction rate compared to the uncatalyzed process. chinesechemsoc.org

Design of Chiral Ligands for Metal-Catalyzed Reactions

Application in Diels-Alder Cycloadditions

Tartaric acid derivatives, including this compound, serve as powerful tools in controlling the stereochemical outcome of Diels-Alder reactions. nih.gov These cycloaddition reactions are fundamental for the construction of six-membered rings, and controlling their stereochemistry is a significant challenge in organic synthesis.

Researchers have utilized tartrate-derived chiral auxiliaries to influence the facial selectivity of the diene or dienophile, leading to the formation of a single enantiomer of the product. For instance, tartrate esters can be used as a "tether control group," which directs the approach of the reacting partners. nih.gov This strategy has been employed in various synthetic contexts, including combinatorial Diels-Alder reactions. nih.gov The Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein, for example, can be influenced by a catalyst derived from monoacylated tartaric acid and a borane (B79455) source, leading to high enantiomeric purity in the final product. mit.edumit.edu Similarly, dimethyl maleate, a related dienophile, is frequently used in Diels-Alder cycloadditions. chemdad.com

Table 1: Key Findings in this compound Mediated Diels-Alder Reactions

Reaction TypeRole of Tartrate DerivativeKey OutcomeReference(s)
General Diels-AlderChiral Auxiliary / "Tether control group"Stereochemical control nih.gov
Combinatorial Diels-AlderChiral SynthonAccess to diverse structures nih.gov
Cyclopentadiene + MethacroleinChiral Boronic Acid Catalyst ComponentHigh enantiomeric purity of the cycloadduct mit.edumit.edu
Role in Asymmetric Borane Reductions

Asymmetric borane reductions are a cornerstone of modern synthesis for the preparation of chiral alcohols from prochiral ketones. While specific examples focusing solely on this compound are less common in the provided literature, the broader class of tartrate esters, particularly diisopropyl tartrate (DIPT), is well-established in this role. Chiral catalysts for these reductions have been synthesized from ligands like (2R,3R)-diisopropyl tartrate. researchgate.net These tartrate-derived ligands coordinate with borane, creating a chiral environment that directs the hydride transfer to one face of the ketone, resulting in a highly enantioselective reduction. The mechanism of these reductions, when catalyzed by titanium-based Lewis acids derived from tartrates, can involve a boron-titanium exchange. ucl.ac.uk The choice of the tartrate ester can be critical; for instance, in certain sulfoxidations followed by reduction, diisopropyl tartrate was found to give a higher enantiomeric excess than diethyl tartrate. nih.gov

Catalytic Systems for Industrial Chemical Processes (e.g., Dimethyl Ether Carbonylation)

In the realm of industrial chemistry, tartaric acid derivatives play a role in enhancing catalytic performance. A notable example is the carbonylation of dimethyl ether (DME) to produce methyl acetate (B1210297) (MA), a key step in the synthesis of ethanol (B145695) from syngas. mdpi.comresearchgate.net Research has shown that modifying a hydrogen-type mordenite (B1173385) (HMOR) zeolite catalyst with a cobalt-iron bimetal complexed with tartaric acid significantly improves catalytic activity. mdpi.comnih.gov

Further stability enhancement is achieved by introducing pyrazole (B372694) tartrate (Pya·DL) to this system. mdpi.com The resulting catalyst, Co∙Fe∙DL-Pya·DL-HMOR, demonstrates remarkable stability over hundreds of hours of reaction time, maintaining a high DME conversion rate of around 70% and selectivity for methyl acetate exceeding 99%. mdpi.comnih.gov The pyrazole tartrate helps to shield the Brønsted acid sites within the zeolite's channels, which suppresses the formation of carbon deposits that typically deactivate the catalyst. mdpi.comnih.govresearchgate.net

Table 2: Performance of Tartrate-Modified Catalysts in DME Carbonylation

CatalystDME Conversion RateMA SelectivityStabilityReference(s)
Co∙Fe∙DL-Pya·DL-HMOR (0.8)~70-73%>99%Stable over 400 hours mdpi.comnih.gov
Co∙Fe∙DL-HMOR95% (initially)>99%Rapid deactivation mdpi.com
Unmodified HMOR35.5%>99%Rapid deactivation mdpi.com

This compound as a Chiral Building Block for Complex Molecular Architectures

The C4 backbone of this compound, with its two pre-defined stereocenters, makes it an invaluable starting material, or "chiral building block," for the synthesis of complex, biologically active molecules.

Precursors for Methylerythritol Phosphate (B84403) Pathway Intermediates

The methylerythritol phosphate (MEP) pathway is an essential biosynthetic route for the production of isoprenoids in most bacteria and plants. nih.govresearchgate.net this compound and its derivatives are key starting materials for the chemical synthesis of intermediates in this pathway, which are crucial for studying the enzymes involved. nih.gov For example, 1-deoxy-D-xylulose 5-phosphate (DXP), an early intermediate, was synthesized in a seven-step process starting from diethyl-D-tartrate. nih.gov Another synthesis involved creating a difluoromethylated analog of a DXP precursor from a D-tartrate derivative. researchgate.net These synthetic routes provide access to materials that are often difficult to isolate from natural sources, thereby enabling detailed biological studies. nih.gov

Scaffold for Polyoxygenated Natural Product Cores (e.g., Zaragozic Acids, Squalestatins)

Zaragozic acids, also known as squalestatins, are potent inhibitors of squalene (B77637) synthase and are characterized by a highly oxygenated and complex 2,8-dioxobicyclo[3.2.1]octane core. nih.govacs.org Tartaric acid has proven to be an excellent precursor for this challenging structure. nih.gov A key strategy involves the alkylation of the enolate derived from dimethyl tartrate acetonide. nih.govbeilstein-journals.org This approach allows for the stereoselective introduction of side chains. Evans and co-workers developed a Lewis acid-catalyzed aldol addition of a tartaric acid-derived silylketene acetal to an aldehyde, which produced the acyclic precursor to the bicyclic core of zaragozic acid C as a single isomer. nih.gov More recent work has focused on the direct alkylation of lithiated dimethyl tartrate acetonide to construct the core structure. beilstein-journals.orgbeilstein-journals.org

Construction of Specific Chiral Molecules (e.g., Thromboxane (B8750289) B2, Muricatacin (B138324), Boronolide, Oseltamivir)

The utility of this compound and its diethyl counterpart as chiral building blocks is further demonstrated in the total synthesis of numerous natural products and pharmaceuticals.

Thromboxane B2 : This pyran-containing natural product is important in various biological processes. nih.gov A synthetic route to thromboxane B2 was developed starting from diethyl-L-tartrate, which was first converted into a bicyclic intermediate. nih.gov This intermediate then underwent several transformations, including a stereoselective epoxidation, to establish the necessary chirality of the final molecule. nih.govnih.govnih.gov

Muricatacin : This γ-lactone natural product exhibits cytotoxicity against various tumor cell lines. nih.gov Several syntheses of muricatacin have been reported, often starting from diethyl tartrate. nih.govresearchgate.netbeilstein-journals.org One route involves converting diethyl-L-tartrate into a protected diol, followed by the introduction of a long alkyl side chain and subsequent epoxide formation and ring-opening to yield the target molecule. nih.gov

Boronolide : This δ-lactone is a natural product with reported antimalarial activity. nih.gov Its synthesis was accomplished starting from diethyl-D-tartrate, which was converted to a threitol derivative. nih.gov This derivative was then elaborated through several steps, including a ring-closing metathesis, to form the final lactone structure. nih.govlookchem.com

Oseltamivir (B103847) : Marketed as Tamiflu®, this antiviral drug is crucial for treating influenza. thieme-connect.com An efficient, azide-free synthesis of oseltamivir has been developed using inexpensive and readily available diethyl D-tartrate as the starting material. nih.govacs.org This route features key steps such as an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the core cyclohexene (B86901) ring of the molecule. thieme-connect.comnih.govacs.org

Table 3: Examples of Complex Molecules Synthesized from Tartrate Esters

Target MoleculeStarting MaterialKey Synthetic StrategyBiological SignificanceReference(s)
Thromboxane B2Diethyl-L-tartrateStereoselective epoxidation, Claisen rearrangementPlatelet aggregation studies nih.govnih.govnih.gov
(+)-MuricatacinDiethyl-L-tartrateEpoxide opening, lactonizationCytotoxic against tumor cells nih.gov
(+)-BoronolideDiethyl-D-tartrateRing-closing olefin metathesisAntimalarial nih.govlookchem.com
OseltamivirDiethyl D-tartrateAsymmetric aza-Henry reaction, domino nitro-Michael/HWEAntiviral (Influenza) thieme-connect.comnih.govacs.org

Synthesis of Highly Functionalized Chiral Synthons (e.g., L-Threosolactone, L-Threosolactam Structures)

This compound, with its (2S, 3S) configuration, serves as an invaluable and cost-effective chiral building block for the synthesis of various highly functionalized enantiopure synthons. While L-dimethyl tartrate is commonly used to produce L-threosolactone and L-threosolactam structures, the corresponding D-enantiomers of these synthons are readily accessible from this compound, following analogous synthetic routes. researchgate.netnih.gov These five-membered ring structures are versatile precursors for a wide range of biologically active molecules.

The general strategy to synthesize these structures involves initial protection of the diol functionality of this compound, often as an acetonide or ketal, followed by manipulation of the two ester groups. For the synthesis of D-threosolactone derivatives, a sequence involving selective reduction of one ester group to an alcohol, followed by acid-catalyzed cyclization and deprotection, can be employed.

For the synthesis of D-threosolactam structures, a route starting from diethyl d-tartrate has been demonstrated, which is applicable to this compound. nih.gov This process can involve the conversion of the tartrate ester into an intermediate such as an aminonitrile or a diazide, followed by cyclization to form the lactam ring. nih.govnih.gov For example, diethyl d-tartrate can be converted into key lactam intermediates used in the synthesis of the fungal metabolite nectrisine. nih.gov The key step in such a synthesis is often the reduction of a lactam precursor to yield a functionalized amino alcohol. nih.gov These methods highlight the utility of d-tartrate esters in creating densely functionalized chiral nitrogen-containing heterocycles.

Enantioselective Alkylation and Substitution Reactions

This compound is a cornerstone of the chiral pool, providing a template for controlling stereochemistry in various carbon-carbon and carbon-heteroatom bond-forming reactions. By converting it into a chiral auxiliary, its inherent stereocenters can direct the facial selectivity of reactions on an attached prochiral substrate.

Enantioselective Alkylation

A powerful application of tartrate esters is in the diastereoselective alkylation of their enolates. Research has extensively documented the alkylation of lithiated (R,R)-dimethyl tartrate acetonide (derived from L-tartaric acid). beilstein-journals.org By analogy, the acetonide derived from this compound, (4S, 5S)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, can be used to generate the opposite enantiomers of the resulting alkylated products.

The process involves the deprotonation of the tartrate acetonide with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a stable, chiral enolate. beilstein-journals.org This enolate can then react with a variety of alkyl halides. A key finding is that under optimized conditions—prolonged reaction times at -78 °C in a THF/HMPA solvent system—the alkylation proceeds stereoretentively even with non-activated alkyl halides, yielding single diastereomers of the monoalkylated tartrate. beilstein-journals.org This method provides a reliable route to α-alkylated tartaric acid derivatives, which are valuable chiral building blocks for natural product synthesis, such as the core of squalestatins/zaragozic acids. beilstein-journals.orgbeilstein-journals.org

The reaction with various alkyl halides demonstrates broad applicability, producing mono-alkylated products in moderate to good yields. beilstein-journals.org

Table 1: Diastereoselective mono-alkylation of lithiated (R,R)-dimethyl tartrate acetonide with various alkyl halides. The yields reported are based on studies using the (R,R)-enantiomer; similar results are expected for the (S,S)-enantiomer derived from this compound. beilstein-journals.org

Enantioselective Substitution Reactions

Derivatives of this compound are effective substrates for stereocontrolled nucleophilic substitution reactions. A common strategy involves converting the hydroxyl groups of the tartrate into good leaving groups, such as mesylates or tosylates. The inherent C2-symmetry and defined stereochemistry of the tartrate backbone then control the approach of a nucleophile, typically proceeding with an inversion of configuration via an SN2 mechanism.

This methodology is exemplified in the synthesis of chiral C2-symmetrical diamines, which are valuable as ligands in metal-catalyzed asymmetric reactions and as organocatalysts. nih.gov Starting from (2R, 3R)-(+)-tartaric acid, a C2-symmetrical diol can be converted into a bismesylate. nih.gov This intermediate subsequently undergoes a double displacement reaction with a nucleophile like sodium azide (B81097) in a polar aprotic solvent such as DMF. nih.gov This reaction produces a diazide with inversion of stereochemistry at both centers. The resulting diazide can then be reduced to the corresponding diamine. Applying this sequence to this compound would provide access to the enantiomeric series of these useful chiral ligands.

This approach allows the defined stereochemistry of this compound to be transferred to new chiral building blocks, where the ester functionalities can be further modified, or the newly introduced functionalities can be used to construct more complex molecules or catalytic systems. nih.gov

Mechanisms and Methodologies in Chiral Resolution Utilizing Dimethyl D Tartrate

Principles of Enantiomeric Resolution through Diastereomeric Salt Formation

Enantiomers, being mirror images of each other, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This makes their separation by traditional physical methods like fractional crystallization exceedingly difficult. libretexts.orglibretexts.org The foundational principle of resolving enantiomers via diastereomeric salt formation lies in converting the pair of enantiomers into a pair of diastereomers. libretexts.orglibretexts.org Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images and, crucially, have different physical properties. libretexts.orglibretexts.org

The process typically involves reacting a racemic mixture, which is a 50:50 mixture of two enantiomers, with an enantiomerically pure chiral resolving agent. libretexts.org In the context of this article, dimethyl d-tartrate or its parent compound, d-tartaric acid, acts as the chiral resolving agent. For instance, when a racemic mixture of a basic compound (a mixture of R-base and S-base) is treated with d-tartaric acid, two diastereomeric salts are formed: (R-base)-(d-tartrate) and (S-base)-(d-tartrate). libretexts.orgpbworks.com

These resulting diastereomeric salts will exhibit different solubilities in a given solvent system. libretexts.org This difference in solubility is the key to their separation. Through a process called fractional crystallization, the less soluble diastereomer will crystallize out of the solution first, while the more soluble diastereomer remains in the mother liquor. google.com By carefully controlling conditions such as solvent, temperature, and concentration, a high degree of separation can be achieved. researchgate.net

Once the less soluble diastereomeric salt is isolated by filtration, the original enantiomer can be recovered by a chemical reaction that breaks the salt linkage. For example, treating the isolated diastereomeric salt with a strong base will regenerate the free amine enantiomer, which can then be separated from the aqueous layer containing the tartrate salt. pbworks.com Similarly, the more soluble diastereomer can be recovered from the mother liquor. This method, pioneered by Louis Pasteur in his work with sodium ammonium (B1175870) tartrate, remains a cornerstone of industrial chiral separation. nih.govrsc.org

Strategies for Resolution of Racemic Mixtures

The practical application of diastereomeric salt formation with tartaric acid derivatives for resolving racemic mixtures is a well-established strategy, particularly for amines and other basic compounds. libretexts.orgepo.org The success of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

A classic example involves the resolution of a racemic amine, such as α-methylbenzylamine, using d-tartaric acid. pbworks.com The reaction between the racemic amine and d-tartaric acid in a suitable solvent like methanol (B129727) results in the formation of two diastereomeric salts: (R)-α-methylbenzylammonium d-tartrate and (S)-α-methylbenzylammonium d-tartrate. pbworks.com Due to their differing solubilities, one of these salts will preferentially crystallize. After separation by filtration, the pure enantiomer of the amine is regenerated by treatment with a base like sodium hydroxide. pbworks.com

The choice of solvent is critical and often requires empirical optimization. Solvents can influence the solubility difference between the diastereomeric salts and even the crystalline form of the salts, which can include the formation of solvates. mdpi.com For example, in the resolution of amlodipine (B1666008), a mixture of acetonitrile (B52724) and isopropanol (B130326) was used as the solvent for the diastereomeric salt formation with a derivative of tartaric acid. bhu.ac.in

The efficiency of the resolution can be quantified by the enantiomeric excess (e.e.) of the product, which measures the purity of the desired enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to determine the enantiomeric excess of the resolved products. bhu.ac.inrasayanjournal.co.in

Below is a table summarizing examples of racemic mixtures resolved using tartaric acid derivatives.

Racemic CompoundResolving AgentKey Findings
α-Methylphenethylamined-Tartaric AcidThe neutral d-tartrate of the laevo amine was selectively crystallized from an alcohol solution, allowing for the separation of the laevo isomer. google.com
IbuprofenO, O'-Disubstituted Tartaric Acid DerivativesDiastereomeric salt formation was optimized, leading to a simple and cost-effective method for separating the enantiomers of ibuprofen. rasayanjournal.co.in
AmlodipineO, O'-Di-p-toluoyl-D-tartaric acidA method was developed to resolve racemic amlodipine by precipitation of a diastereomeric salt in a non-aqueous solvent, achieving good yield and high optical purity. bhu.ac.in
TetramisoleO,O'-dibenzoyl-(2R,3R)-tartaric acidThe resolution was achieved through diastereomeric salt crystallization in a ternary system. mdpi.com

Investigation of Asymmetric Transformations in Optically Active Media

Beyond its role as a resolving agent, this compound and its derivatives can be employed as chiral auxiliaries or ligands in asymmetric transformations. chemimpex.comlakshfinechem.com In this capacity, the chiral molecule actively influences the stereochemical course of a chemical reaction, leading to the preferential formation of one enantiomer over the other from a prochiral substrate. This process is known as asymmetric synthesis.

This compound can be used to create a chiral environment that directs an incoming reagent to one face of a prochiral molecule. For example, derivatives of tartaric acid are famously used as chiral ligands in the Sharpless asymmetric epoxidation of allylic alcohols. While diethyl tartrate and diisopropyl tartrate are more commonly used in this specific reaction, the principle demonstrates how tartrate esters can serve as chiral controllers in a catalytic cycle. lakshfinechem.com

In some instances, tartrate derivatives can act as chiral deactivators in a process called kinetic resolution. For example, diisopropyl D-tartrate (D-DIPT) has been used as a chiral deactivator for a racemic titanium catalyst. The D-DIPT selectively deactivates one enantiomer of the racemic catalyst, allowing the other enantiomer to effectively catalyze the reaction and produce an enantiomerically enriched product. unipd.it

Furthermore, tartaric acid derivatives have been utilized in asymmetric Mannich-type reactions, which are important for synthesizing optically active amine derivatives. unibo.it These reactions demonstrate the versatility of tartrate-based chiral compounds in promoting a wide range of asymmetric transformations, contributing significantly to the synthesis of enantiomerically pure compounds. tcichemicals.com The use of this compound and its analogs as chiral building blocks or auxiliaries is a key strategy in modern organic synthesis for producing pharmaceuticals and agrochemicals with improved efficacy and reduced side effects. chemimpex.com

Investigations into Derivatization and Functionalization Strategies

Systematic Exploration of Acetals and Ketals for Chiral Control and Protection

The vicinal diol moiety of dimethyl d-tartrate is readily protected as an acetal (B89532) or ketal, a crucial strategy for manipulating its reactivity and enforcing stereochemical control in subsequent transformations. The formation of these five-membered dioxolane rings not only masks the hydroxyl groups but also imparts conformational rigidity to the molecule.

The most common derivative is the isopropylidene ketal, often referred to as the acetonide, formed by reacting this compound with 2,2-dimethoxypropane (B42991) or acetone (B3395972) under acidic catalysis. kirj.ee This acetonide is a cornerstone in the chemistry of tartaric acid. Research by Seebach and others demonstrated that the α-carbon of the dimethyl tartrate acetonide can be deprotonated to form a stable, chiral enolate. nih.gov This enolate can be trapped with various electrophiles with high stereoselectivity, providing a powerful method for asymmetric carbon-carbon bond formation. nih.gov Similarly, benzylidene acetals can be formed and utilized in synthetic strategies. smolecule.com

The alkylation of the lithiated enolate of (R,R)-dimethyl tartrate acetonide has been systematically explored. nih.gov This process occurs in a stereoretentive manner, yielding monoalkylated products with the R,R-configuration. nih.gov This demonstrates how the ketal structure effectively directs the approach of the electrophile, ensuring high fidelity in the transfer of chirality. The protection as a ketal is therefore not merely a passive act of masking functional groups but an active strategy for chiral control.

Derivative NameProtecting Group SourceReagents/ConditionsReference
(+)-Dimethyl-2,3-O-isopropylidene-R,R-tartrate2,2-Dimethoxypropanep-TsOH, Toluene (B28343), 60–70°C kirj.ee
(+)-Dimethyl 2,3-O-benzylidene-D-tartrateBenzaldehyde (B42025) (or derivative)Acid catalyst smolecule.com
Dimethyl tartrate acetonideAcetone / 2,2-DimethoxypropaneAcid catalyst nih.govnih.gov

Synthesis and Reactivity of Ester and Amide Derivatives

The ester functionalities of this compound are key reaction sites for creating a diverse range of derivatives, particularly amides. The direct aminolysis of the methyl esters with amines yields the corresponding tartramides. This reaction has been employed to synthesize N,N,N',N'-tetrasubstituted tartaric acid diamides, which are valuable as chiral auxiliaries and ligands. kirj.eeorgsyn.org For instance, reacting diethyl tartrate with liquid dimethylamine (B145610) produces (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390) in high yield. orgsyn.org

Furthermore, one-pot polycondensation reactions between dimethyl L-tartrate and L-lysine have been developed to synthesize oligoamides, creating polymers from natural raw materials without extensive protection/deprotection steps. rsc.org The reactivity of the ester can be modified, for example, by conversion to a Weinreb amide, which can then react with organometallic reagents like Grignard reagents to form ketones, as demonstrated in the synthesis of bioactive molecules. nih.gov

The synthesis of non-canonical amino acids for peptide synthesis also utilizes this compound derivatives. In one example, (-)-diethyl d-tartrate was converted through a multi-step sequence involving azide (B81097) formation and reduction into an amino alcohol, which served as a precursor for Fmoc-(2R,3S)-hydroxyasparagine-OH. acs.org

Derivative TypeReactantsKey ConditionsProduct ExampleYieldReference
DiamideDiethyl tartrate, DimethylamineMethanol (B129727), 3 days at room temp.(R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide93–95% orgsyn.org
Tetraaryl-tartramideDimethyl-O-isopropylidene-tartaroyl chloride, DibenzylamineTHF, Triethylamine, 0°C to room temp.N,N,N′,N′-Tetrabenzyl-2,3-O-isopropylidene R,R-tartramide88% kirj.ee
OligoamideDimethyl L-tartrate, L-lysineMethanol, Boric acid catalyst, 80°C, 7 daysLysine-Tartrate Oligoamide72% rsc.org

Formation and Application of Cyclic Sulfites and Sulfates

The 1,2-diol of this compound can be converted into cyclic derivatives, most notably cyclic sulfites and sulfates, which act as powerful electrophilic intermediates for stereospecific transformations. The synthesis is typically a two-stage process. First, this compound is treated with thionyl chloride (SOCl₂) to form a cyclic sulfite. acs.orgescholarship.org This intermediate is then oxidized to the corresponding cyclic sulfate (B86663). A highly efficient method for this oxidation uses a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. google.comgoogle.com

This two-step, one-pot procedure converts the diol into a highly reactive sulfate electrophile. The cyclic sulfate is susceptible to ring-opening via Sₙ2 attack by a wide range of nucleophiles. google.com This reaction proceeds with inversion of configuration at the center of attack, providing a reliable method for introducing new functionalities with predictable stereochemistry. For example, ring-opening with lithium bromide (LiBr) has been used to produce a bromo alcohol, a key intermediate in the synthesis of a noncanonical amino acid building block. acs.orgescholarship.org Similarly, reaction with sodium azide followed by reduction provides access to amino alcohols. acs.org

ReactionStarting MaterialReagentsProductYieldReference
Cyclic Sulfite Formation(+)-Dimethyl D-tartrateThionyl chloride (SOCl₂)This compound 2,3-cyclic sulfiteN/A acs.orggoogle.com
Cyclic Sulfate Formation (Oxidation)This compound 2,3-cyclic sulfiteRuCl₃·3H₂O, NaIO₄, H₂O, CH₃CN, CCl₄(-)-Dimethyl D-tartrate 2,3-cyclic sulfate63.3% google.comgoogle.com

Generation of Novel Chiral Ligands and Catalyst Precursors

This compound and its close analog diethyl tartrate are foundational to the field of asymmetric catalysis, serving as precursors to some of the most effective chiral ligands. The most famous application is in the Sharpless Asymmetric Epoxidation, where diethyl tartrate, in combination with titanium(IV) isopropoxide, forms a chiral catalyst capable of enantioselectively epoxidizing allylic alcohols. thieme-connect.com The chirality of the tartrate ester dictates the enantioface of the olefin to which the oxygen atom is delivered. thieme-connect.com A similar titanium-based catalyst using diethyl d-tartrate has been employed for the asymmetric oxidation of prochiral sulfides to produce esomeprazole. researchgate.net

Beyond the Sharpless catalyst, tartrate esters are used to synthesize a broad class of C₂-symmetric diol ligands known as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These are prepared by the reaction of tartrate ester acetals or ketals with an excess of an aryl Grignard reagent. researchgate.net TADDOLs and their derivatives are exceptionally versatile chiral auxiliaries used in a vast number of stereoselective reactions, complexing with metals such as titanium, zinc, rhodium, and palladium. researchgate.net The heterocyclic diols derived from dimethyl L-tartrate are also recognized as important chiral synthons for creating versatile precursors for biologically active molecules. researchgate.net

Catalyst/Ligand SystemPrecursorMetal/ReagentsApplicationReference
Sharpless Epoxidation CatalystDiethyl L- or D-tartrateTi(OⁱPr)₄Asymmetric epoxidation of allylic alcohols thieme-connect.com
Asymmetric Sulfide Oxidation CatalystDiethyl D-tartrateTi(OⁱPr)₄, (R)-N,N-dimethyl-1-phenyl-ethanamineAsymmetric oxidation of sulfides (e.g., for Esomeprazole) researchgate.net
TADDOL LigandsDimethyl tartrate acetonideAryl-MgBr (Grignard reagent)Stoichiometric and catalytic asymmetric synthesis researchgate.net

Regioselective Lithiation and Electrophilic Trapping Strategies

A powerful strategy for the functionalization of this compound involves the regioselective deprotonation of its ketal-protected form, followed by trapping the resulting enolate with an electrophile. Research has shown that (R,R)-dimethyl tartrate acetonide undergoes efficient deprotonation at one of the α-carbons using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). nih.govnih.gov

The reaction, typically conducted at low temperatures (-78 °C) in a solvent system such as THF/HMPA, generates a chiral lithium enolate. This enolate can then be intercepted by a variety of electrophiles, including unactivated alkyl halides. nih.gov The alkylation proceeds with retention of stereochemistry relative to the starting tartrate, affording mono-C-alkylated products as single diastereomers. This high degree of stereocontrol makes the method valuable for constructing complex chiral molecules. For instance, this strategy was a key step in an approach to the core structure of squalestatins/zaragozic acids, where the enolate was trapped with a γ-silyloxyalkyl iodide. nih.gov The resulting monoalkylated tartrates can be further manipulated, for example, by epimerization at the newly formed stereocenter to access diastereomeric products. nih.gov

Electrophile (Alkyl Halide)ConditionsProduct ConfigurationYieldReference
3-(tert-Butyldimethylsilyloxy)propyl iodideLDA, THF/HMPA, -78 °C, 12 hMonoalkylated (R,R)78% nih.gov
3-(Triethylsilyloxy)propyl iodideLDA, THF/HMPA, -78 °C, 12 hMonoalkylated (R,R)67% nih.gov
IodomethaneLDA, THF/HMPA, -78 °C, 24 hMonoalkylated (R,R)36% nih.gov
IodoethaneLDA, THF/HMPA, -78 °C, 24 hMonoalkylated (R,R)41% nih.gov
1-IodopropaneLDA, THF/HMPA, -78 °C, 48 hMonoalkylated (R,R)48% nih.gov

Integration of Dimethyl D Tartrate in Polymer Science and Advanced Materials Research

Development of Chiral Monomers for Biodegradable Polymer Synthesis

The quest for environmentally friendly and sustainable polymers has led researchers to explore renewable resources, with Dimethyl d-tartrate emerging as a key monomer. Its stereochemistry is instrumental in synthesizing biodegradable polymers with controlled properties.

This compound and its parent compound, tartaric acid, serve as fundamental units for creating a variety of biodegradable polymers, including polyesters, polyamides, and poly(ester-thioether)s. researchgate.netacs.orgscirp.org The polycondensation of this compound with diamines, such as hexamethylenediamine (B150038), yields polyamides with pendant hydroxyl groups. researchgate.net The choice of solvent significantly influences these polymerization reactions, with dimethyl sulfoxide (B87167) (DMSO) being favorable for achieving high polymer yields. researchgate.net

Furthermore, derivatives of this compound have been used to synthesize novel monomers for biodegradable plastics. For instance, camphor (B46023) and Dimethyl dl-tartrate have been combined to create diester monomers for producing phthalate-based copolyesters. acs.org These copolyesters exhibit enhanced hydrolytic degradation without a significant compromise in thermal stability, a common challenge in biodegradable polymer development. acs.org Specifically, copolyesters demonstrated a 1.7 to 3.5 times higher degradation rate in an acidic environment compared to their homopolyester counterparts. acs.org

Click-chemistry reactions, such as thiol-ene polyaddition, have also been employed to create tartrate-containing polymers. acs.org In one study, dialkenyl tartrate monomers, synthesized from tartaric acid, were polymerized with various dithiols to produce poly(ester-thioether)s. acs.org The biodegradability of these polymers was found to be dependent on the stereochemistry along the polymer backbone, highlighting the importance of the chiral tartrate unit. rsc.org For example, poly(ester-thioether)s derived from L- and D-tartaric acid showed higher biodegradability (16-28% after 30 days) compared to those from meso-tartaric acid. rsc.org

Research has also focused on creating functionalized polycarbonates from tartaric acid derivatives. researchgate.net Monomers like 2,3-O-dimethyl-L-threitol, prepared from Dimethyl L-tartrate, have been used in polycondensation reactions to yield high molecular weight polycarbonates. researchgate.net These efforts underscore the versatility of this compound and its enantiomers as foundational molecules for a new generation of sustainable and biodegradable polymers.

Table 1: Examples of Biodegradable Polymers Derived from Tartaric Acid and Its Esters

Polymer Type Monomers Polymerization Method Key Findings Reference(s)
Polyamide Dimethyl L-tartrate, Hexamethylenediamine Solution Polycondensation Solvent choice (e.g., DMSO) is crucial for polymer yield. researchgate.net
Polyamide Bis(pentachlorophenyl) di-O-methyl-L-tartrate, N,N-bis(trimethylsilyl)-L-lysine ethyl ester Solution Polycondensation Resulted in a linear polyamide. rsc.org
Copolyester Camphor dimethyl dl-tartrate (Ct diester), Dimethyl phthalate (B1215562) (DMT), various diols Copolymerization Enhanced hydrolytic degradation (9.3-26.2% in 18 days) with comparable thermal stability to homopolyesters. acs.org
Poly(ester-thioether) Di(3-butenyl) tartrate (d-BTA), various dithiols Thiol-ene Polyaddition Produced tartrate-containing poly(ester-thioether)s with molecular weights (Mn) between 4,200 and 9,000 g/mol. acs.org
Polycarbonate 2,3-O-dimethyl-L-threitol, Bis(p-nitrophenoxycarbonyl)dianhydrohexitols Polycondensation Yielded functionalized polycarbonates with high molecular weights (Mn up to 46,000 g/mol). researchgate.net

Engineering Polymers with Tailored Optical and Electronic Properties

The intrinsic chirality of this compound is a powerful tool for designing advanced polymers with specific optical and electronic functionalities. By incorporating this chiral building block into polymer main chains or as side groups, researchers can induce non-centrosymmetric structures and helical conformations, which are essential for properties like second-harmonic generation (SHG) and unique dielectric responses. researchgate.netresearchgate.net

The synthesis of optically active main-chain polyesters has been achieved through the high-temperature polycondensation of biphenolic azo chromophores, (2R,3R)-(+)-diethyl tartrate (a related tartrate ester), and terephthaloyl chloride. researchgate.net The introduction of these chiral tartrate units was shown to create non-centric configurations, a prerequisite for SHG. These polymers were thermally stable up to 350°C and exhibited glass transition temperatures between 100–190°C. researchgate.net

Similarly, chiral polyurethanes have been synthesized using diethyl-(2R,3R)(+)-tartrate, which induces a helical conformation in the macromolecular chain. researchgate.net The combination of chiral units and donor-acceptor building blocks within the polymer backbone creates a noncentrosymmetric environment, leading to materials with potential applications in nonlinear optics (NLO). researchgate.net

The influence of tartrate's chirality extends to the electronic properties of polymers. In a study on poly(dimethyltin esters), the incorporation of D-tartrate led to a polymer with a higher dielectric constant (ε_avg of 6.18) compared to copolymers. gatech.edu This was attributed to the higher volume of dipoles per unit in the homopolymer. The stereochemistry of the tartrate monomer also influenced the polymer's crystallinity; poly(dimethyltin DL-tartrate), made from a racemic mixture, was more crystalline than the enantiomerically pure poly(dimethyltin D-tartrate). gatech.edu

Furthermore, the coordination of tartrate ligands to metal ions has been used to create chiral metal-organic frameworks (MOFs) with distinct luminescence properties. mdpi.comnih.gov The enantiopure nature of these frameworks, confirmed by circular dichroism (CD) spectra, leads to chiro-optical activities such as the emission of circularly polarized light, which has potential applications in optical data storage and quantum computation. mdpi.com The CD spectra of these metal-coordinated tartrate compounds can show Cotton effects with signs opposite to that of the free tartrate ligand, indicating significant conformational changes upon coordination. mdpi.com

Table 2: Optical and Electronic Properties of Tartrate-Derived Polymers

Polymer System Tartrate Derivative Measured Property Key Findings Reference(s)
Main-chain Polyesters (2R,3R)-(+)-Diethyl tartrate Optical Activity, Thermal Stability Introduction of chiral groups leads to non-centric configurations; thermally stable up to 350°C. researchgate.net
Polyurethanes Diethyl-(2R,3R)(+)-tartrate Optical Properties Incorporation of chiral units induces a helical conformation, creating a noncentrosymmetric environment for NLO applications. researchgate.net
Poly(dimethyltin esters) D-Tartaric acid Dielectric Constant The homopolymer p(DMT D-Tar) showed a higher dielectric constant (6.18) than related copolymers. gatech.edu
Lanthanide MOFs D-tartrate Luminescence, Chiro-optical activity Enantiopure frameworks exhibit circularly polarized luminescence; coordination to metal ions inverts CD signal signs. mdpi.comnih.gov

Evaluation of Tartrate-Derived Esters as Sustainable Plasticizers

Plasticizers are essential additives that impart flexibility and processability to rigid polymers. rsc.org Growing concerns over the environmental and health impacts of traditional phthalate plasticizers have spurred the search for sustainable, bio-based alternatives. Tartrate-derived esters, including this compound, have been identified as a promising class of "double green" plasticizers—being both derived from renewable resources and biodegradable. acs.orgresearchgate.net

Esters of tartaric acid have been synthesized and evaluated as plasticizers for both biodegradable polymers like polylactide (PLA) and conventional polymers such as poly(vinyl chloride) (PVC). acs.orgacs.org Studies show that these esters are highly effective at reducing the glass transition temperature (Tg) and increasing the elongation at break of the polymer matrix, which are key indicators of plasticization. researchgate.netresearchgate.net

In PLA, the addition of tartaric acid esters can transform the brittle polymer into a ductile material. researchgate.net For example, incorporating 20 wt.% of diethyl L-tartrate into PLA resulted in an elongation at break exceeding 550% and lowered the Tg from 60°C down to 23°C. researchgate.net The plasticizing effect is dependent on the structure of the ester group; short alkyl chain esters like dimethyl, diethyl, and n-butyl tartrate act as primary plasticizers, yielding blends with elastomeric properties at room temperature. acs.orgresearchgate.net The biodegradability of these plasticizers, such as dimethyl and diethyl tartrate, has been confirmed through hydrolytic and enzymatic stability studies. acs.orgresearchgate.net

For PVC, a series of tartaric acid esters with varying side-chain lengths have been synthesized and tested. acs.orgresearchgate.netnih.gov These esters demonstrated good miscibility with the PVC matrix and excellent plasticizing performance. acs.orgresearchgate.net Dynamic mechanical analysis showed a significant decrease in the Tg of PVC films upon the addition of these esters. acs.org For instance, the Tg of pure PVC (89.16°C) was lowered to values between 51.91°C and 83.91°C depending on the specific tartrate ester used. acs.org The thermal stability of the plasticized PVC was also improved, particularly with esters having longer alkyl side chains, which have higher molecular weights and are less prone to evaporation. acs.orgresearchgate.net The performance of some tartrate esters was found to be comparable to the commercial plasticizer dioctyl phthalate (DOP), positioning them as viable, safer replacements. nih.gov

Table 3: Performance of Tartrate-Derived Esters as Plasticizers

Polymer Plasticizer Concentration (phr or wt.%) Change in Glass Transition Temp. (Tg) Key Mechanical Property Improvement Reference(s)
Polylactide (PLA) Diethyl L-tartrate (DET) 20 wt.% Reduced from 60°C to 23°C Elongation at break > 550% researchgate.net
Polylactide (PLA) Dimethyl tartrate Not specified Significant reduction, enabling elastomeric properties - acs.orgresearchgate.net
Poly(vinyl chloride) (PVC) Dibutyl TA Ester (DBTAE-C4) 30 phr Reduced from 89.16°C to 51.91°C Best plasticizing effect and elongation at break among tested esters. acs.orgresearchgate.netnih.gov
Poly(vinyl chloride) (PVC) 2,3-diacetyl tartrate dialkyl esters (DATAE-Cn) Not specified Reduced from 88.5°C to 38.5°C Increased thermal stability, toughness, and migration stability compared to commercial plasticizers. researchgate.net
Keratin (from feather quill) Diethyl tartrate 30% Lowered Tg Improved processability and flowability. rsc.org

Mechanistic Investigations of Dimethyl D Tartrate Mediated Reactions

Elucidation of Stereoselective Reaction Pathways and Enantioselectivity Control

Dimethyl d-tartrate serves as a critical chiron for establishing stereochemistry in various chemical transformations. Its inherent C2 symmetry and well-defined stereocenters allow it to act as a chiral auxiliary or a precursor for chiral ligands, thereby guiding the stereochemical outcome of reactions.

One prominent application is in asymmetric epoxidation. The Sharpless-Katsuki epoxidation utilizes a titanium-tartrate complex, where this compound acts as a chiral ligand. thieme-connect.com This catalytic system exhibits remarkable enantioselectivity in the epoxidation of primary and secondary allylic alcohols. thieme-connect.com The predictability of the stereochemical outcome is a key feature; for a given enantiomer of the tartrate, the epoxide oxygen is consistently delivered to the same face of the alkene. thieme-connect.com

Furthermore, acetals derived from this compound undergo stereoselective reactions. For instance, Johnson-type acetals formed from this compound and an aldehyde, upon treatment with dimethylboron bromide and subsequent reaction with a cuprate, yield secondary alcohols with high diastereoselectivity. acs.org The proposed mechanism suggests that the stereoselectivity is determined after the initial ring fission of the acetal (B89532). acs.org

In the synthesis of complex natural products, this compound derived synthons are employed to control stereochemistry. For example, in the synthesis of zaragozic acid C, a Lewis acid-catalyzed aldol (B89426) addition of a tartaric acid-derived silylketene acetal to an aldehyde proceeds to give a single isomer, demonstrating excellent stereochemical control. nih.gov Similarly, the synthesis of (+)-bengamide E utilizes a highly stereoselective aldol reaction between a silyl (B83357) enol ether and a tartrate-derived aldehyde. nih.gov

The following table provides examples of the enantioselectivity achieved in reactions mediated by tartrate derivatives.

Reaction TypeCatalyst/AuxiliarySubstrateProduct ConfigurationEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Asymmetric EpoxidationTi(O-iPr)₄ / Diethyl D-tartrateGeraniol(2S,3S)-2,3-Epoxygeraniol>95% ee
Aldol AdditionTi(O-iPr)Cl₃Tartrate-derived silylketene acetalAcyclic precursor of Zaragozic Acid CSingle isomer
Acetal OpeningMe₂BBr / CuprateDimethyl tartrate derived acetalSecondary alcohol>30:1 dr

Impact of Hydrogen Bonding and Conformational Dynamics on Reactivity

The reactivity of this compound is profoundly influenced by a combination of intramolecular and intermolecular hydrogen bonding, which in turn dictates its conformational preferences. mdpi.com X-ray diffraction and computational studies have shown that in the solid state, this compound adopts an extended "T" conformation. mdpi.com In this conformation, the two ester groups are in a trans relationship to each other. mdpi.com

In solution, the molecule exhibits greater conformational flexibility. The presence of intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygens of the ester groups plays a significant role in stabilizing certain conformations. mdpi.com Spectroscopic studies, such as FT-IR, have indicated that in dilute solutions of non-polar solvents like carbon tetrachloride (CCl₄), this compound exists in a monomeric state with intramolecular hydrogen bonds. core.ac.uk Specifically, these bonds form between the hydroxyl group and either the carbonyl oxygen or the methoxy (B1213986) oxygen of the adjacent ester group. core.ac.uk

The conformational state of this compound directly impacts its reactivity. For instance, its ability to chelate metal ions is dependent on the spatial orientation of the hydroxyl and carbonyl groups. The predominant conformation in a given solvent will determine the availability of these groups for coordination. In reactions where this compound acts as a chiral ligand, the specific conformation adopted upon coordination to a metal center is crucial for inducing enantioselectivity. The rigidity of the resulting complex, often locked in place by hydrogen bonding and chelation, creates a well-defined chiral environment around the reactive center.

ConformerKey FeatureStabilizing Interactions
T (trans)Extended carbon backboneIntramolecular hydrogen bonds (OH···O=C), Dipole-dipole interactions
G+ (gauche+)Bent carbon backboneIntramolecular hydrogen bonds (OH···O=C)
G- (gauche-)Bent carbon backboneIntramolecular hydrogen bonds

Mechanistic Insights into Amide Formation via Competing Pathways

The aminolysis of this compound to form the corresponding diamides can proceed through multiple mechanistic pathways. The reaction rate and product distribution are highly dependent on the reaction conditions and the nature of the amine.

A key finding is that the direct aminolysis of the ester groups in this compound is a relatively slow process. researchgate.net A more dominant and faster pathway involves the intramolecular formation of a five-membered lactone intermediate. However, dimethyl l-tartrate itself cannot form a five-membered lactone. researchgate.net Studies comparing the aminolysis of dimethyl l-tartrate with that of esterified D-glucaric acid, which can form a lactone, have shown that the lactone-forming pathway significantly enhances the rate of amide formation. researchgate.net In the case of glucaric acid esters, the reaction proceeds via aminolysis of the lactone ester to an acyclic amide monoester, which then lactonizes to a lactone amide, followed by a final aminolysis step to yield the diamide (B1670390). researchgate.net

The slower rate of aminolysis for dimethyl l-tartrate suggests that direct attack of the amine on the ester carbonyl is less favorable. researchgate.net The reaction of dimethyl tartrate with hexamethylenediamine (B150038) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be enhanced by the presence of polymer matrices like poly(vinyl pyrrolidone) (PVP) and poly(vinyl alcohol) (PVA). researchgate.net This rate enhancement is attributed to hydrogen bonding interactions between the polymer matrix and dimethyl tartrate or the resulting polyamide. researchgate.net

Reaction PathwayDescriptionRelative Rate
Direct AminolysisNucleophilic attack of the amine on the ester carbonyl group.Slow
Lactone-mediated AminolysisIntramolecular cyclization to a lactone followed by aminolysis (not applicable to dimethyl tartrate).Fast (in analogous systems)

Characterization of Radical and Electron Transfer Processes in Photoredox Catalysis

This compound and its derivatives can be engaged in radical and electron transfer reactions through visible light photoredox catalysis. ethz.ch This modern synthetic methodology allows for the generation of radical intermediates under mild conditions, which can then participate in a variety of bond-forming reactions. ethz.ch

A common strategy involves the conversion of the hydroxyl groups of the tartrate into a suitable activating group, such as a benzoate (B1203000) ester. beilstein-journals.org In the presence of a photocatalyst (e.g., an iridium or ruthenium complex), a sacrificial electron donor (like Hantzsch ester or a tertiary amine), and visible light, the activated tartrate derivative can accept an electron to form a radical anion. ethz.chbeilstein-journals.org This species can then undergo fragmentation to generate a carbon-centered radical, which is the key reactive intermediate for subsequent transformations.

For instance, a protocol for the reductive dimerization of α-ketoesters to form 2,3-dialkylated tartaric acid esters has been developed using an organic dye as the photocatalyst and a Hantzsch ester as a hydrogen donor. nih.govacs.org This reaction proceeds through the formation of ketyl radicals upon single-electron reduction of the α-ketoesters. acs.org These radicals then couple to form the tartrate product. acs.org This method is notable for its transition-metal-free conditions and its tolerance of a wide range of functional groups. nih.govacs.org

The efficiency of these photoredox processes is dependent on the reduction potentials of the substrate and the photocatalyst. beilstein-journals.org For example, in the deoxygenation of alcohols activated as benzoate esters, esters with electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)benzoate, are more readily reduced and give better yields. beilstein-journals.org

PhotocatalystSacrificial DonorSubstrateIntermediateProduct
Ir(ppy)₂(dtb-bpy)iPr₂NEt3,5-Bis(trifluoromethyl)benzoate ester of an alcoholCarbon-centered radicalDeoxygenated product
Eosin Y (Na₂-EY)Hantzsch Esterα-KetoesterKetyl radicalDimethyl 2,3-dialkylated tartrate

Studies of Solute-Surfactant Interactions and Confinement Effects in Micellar Systems

The behavior of this compound within the confined environment of reverse micelles has been investigated to understand how solute-surfactant interactions and spatial restriction affect its molecular properties. core.ac.uk When this compound is introduced into a solution of a surfactant like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) in a non-polar solvent like CCl₄, it becomes entrapped within the polar core of the reverse micelles. core.ac.uk

Spectroscopic studies, including FT-IR and vibrational circular dichroism (VCD), provide evidence for this entrapment. core.ac.uk The vibrational spectra of this compound within the micelles show significant changes compared to its state in a dilute CCl₄ solution or in the pure solid state. core.ac.uk Specifically, the O-H stretching frequencies are altered, indicating a disruption of the typical intramolecular hydrogen bonds and the formation of new interactions. core.ac.uk These new interactions are primarily with the polar head groups of the AOT surfactant and with other entrapped this compound molecules. core.ac.uk

This confinement within the micellar nanostructure leads to a more organized, albeit not crystalline, arrangement of the this compound molecules. core.ac.uk The interactions with the surfactant head groups can influence the conformational population of the tartrate, potentially altering its reactivity compared to a bulk solvent environment. core.ac.uk While there is a strong interaction with the micellar interface, the studies suggest that a well-defined internal core composed solely of this compound molecules is not formed, even at higher concentrations. core.ac.uk Similar studies have been conducted with other chiral molecules like methyl lactate, although the interaction with AOT micelles was found to be less defined than that of dimethyl tartrate. unibs.it

Analysis of Regioselective Chelation Control in Lithiation Reactions

The hydroxyl and ester functionalities of this compound and its derivatives can act as powerful directing groups in lithiation reactions, enabling high regioselectivity through chelation control. By coordinating to an organolithium reagent, these functional groups can direct the deprotonation to a specific, often adjacent, position.

A key example is the lithiation of dimethyl tartrate acetonide. The generation of the corresponding enolate, which was difficult to achieve under standard conditions, became possible with the addition of hexamethylphosphoramide (B148902) (HMPA). liverpool.ac.uk This chelation-stabilized enolate can then be trapped with various electrophiles, such as in benzylation, with high stereoselectivity. nih.govliverpool.ac.uk This approach has been applied to the asymmetric synthesis of the core structure of squalestatins and zaragozic acids. acs.org

In a similar vein, the regioselective lithiation of vinyl bromides derived from tartaric acid has been used to synthesize sterically hindered internal vinyl halides. researchgate.net The chelation of the organolithium reagent to the oxygen atoms of the tartrate-derived backbone directs the lithium-halogen exchange to the desired vinyl bromide position.

The effectiveness of chelation control is dependent on the substrate, the organolithium reagent, and the reaction conditions, including the presence of coordinating additives like HMPA. These additives can break down aggregates of the organolithium reagent and enhance the coordinating ability of the lithium cation, thereby promoting the desired chelation-controlled deprotonation. liverpool.ac.uk

Emerging Research Frontiers and Future Directions for Dimethyl D Tartrate Chemistry

Design and Synthesis of Next-Generation Chiral Catalysts and Auxiliaries

Dimethyl d-tartrate serves as a foundational chiral building block for the development of new catalysts and auxiliaries for asymmetric synthesis. chemimpex.comlakshfinechem.com Its rigid C2-symmetric backbone is ideal for transferring chiral information in a variety of chemical transformations.

Researchers have successfully synthesized novel N-tetrasubstituted derivatives of R,R-tartaric acid, such as N,N,N′,N′-tetrabenzyl-R,R-tartramide, starting from (+)-dimethyl-R-R-tartrate. kirj.ee These derivatives have been explored as chiral ligands in catalysts for asymmetric oxidation reactions like the Baeyer–Villiger oxidation. kirj.ee Preliminary studies have shown that copper and titanium complexes of these ligands can catalyze the oxidation, demonstrating the potential for creating new catalytic systems. kirj.ee

Furthermore, tartrate-derived compounds are being developed into more complex catalytic structures. For instance, a library of chiral guanidines has been developed from diethyl l-tartrate, which catalyze the α-hydroxylation of β-dicarbonyl compounds with high efficiency and excellent enantioselectivity. acs.org Similarly, chiral polymeric Co(III) salen complexes incorporating diethyl tartrate as a linker have been synthesized. researchgate.net These heterogeneous catalysts are effective in the aminolytic kinetic resolution of various epoxides, producing enantiopure epoxides and β-amino alcohols with high yields. researchgate.net The ability to reuse these polymeric catalysts highlights their potential in sustainable industrial applications. researchgate.net

The versatility of tartrate esters extends to their use in organocatalysis. scienceopen.com While extensively used in metal-catalyzed reactions, the potential of tartaric acid derivatives as organocatalysts is a growing field of interest. scienceopen.com For example, TADDOLs (tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols), derived from tartrates, have been shown to be effective chiral H-bonding catalysts in hetero-Diels–Alder reactions. scienceopen.com

Table 1: Examples of Catalysts Derived from Tartrates

Catalyst/Ligand Class Precursor Application Reference
N,N,N′,N′-tetrabenzyl-R,R-tartramide (+)-Dimethyl-R-R-tartrate Asymmetric Baeyer–Villiger oxidation kirj.ee
Chiral Guanidines Diethyl l-tartrate α-hydroxylation of β-dicarbonyls acs.org
Polymeric Co(III) Salen Complexes Diethyl tartrate Aminolytic kinetic resolution of epoxides researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembled Chiral Systems

The inherent chirality and hydrogen-bonding capabilities of this compound and its derivatives make them excellent candidates for constructing complex supramolecular architectures and self-assembled systems. These organized structures exhibit unique properties and functions derived from their higher-order arrangement.

A significant area of research is the use of tartrate ligands in the formation of metal-organic frameworks (MOFs). mdpi.comresearchgate.net Scientists have synthesized enantiopure 2D and 3D MOFs using lanthanide ions and D- or L-tartrate. mdpi.comresearchgate.net The dimensionality of these frameworks can be controlled by temperature, yielding layered structures or microporous 3D networks. mdpi.com These chiral MOFs exhibit interesting photoluminescent and chiro-optical properties, including circularly polarized luminescence (CPL), which are influenced by the coordination of the tartrate ligand and the hydration state of the material. mdpi.comresearchgate.net

Tartrate-based amphiphiles also demonstrate remarkable self-assembly behavior. Non-chiral dicationic amphiphiles can be induced to form right- or left-handed helical ribbon structures when paired with chiral tartrate counterions. researchgate.netuni-muenchen.de The chirality of these supramolecular assemblies is dictated by the molecular chirality of the tartrate and the hydrogen-bonding networks formed. researchgate.net Studies using electronic and vibrational circular dichroism have been instrumental in understanding the transfer of chirality from the molecular to the supramolecular level. researchgate.netuni-muenchen.de

Furthermore, this compound has been investigated in the context of reverse micelles, where its confinement affects its conformation and interactions with the surrounding surfactant molecules. researchgate.net The co-assembly of chiral luminogens with tartaric acid can also lead to the modulation and even inversion of their chiroptical properties, offering a strategy for designing new chiroptical materials. researchgate.net

Advances in Green Chemistry and Sustainable Synthetic Methodologies

This compound, being derived from natural tartaric acid, is an intrinsically "green" starting material. acs.org Its application is central to developing more sustainable chemical processes that align with the principles of green chemistry, such as using renewable feedstocks and minimizing waste. acs.orgnih.gov

One key application is its use as a building block for biodegradable polymers. Researchers have synthesized a library of tartaric acid esters to act as "double green" plasticizers for polylactide (PLA), a common bioplastic. acs.org These tartrate-based plasticizers are derived from a renewable source and are themselves biodegradable, improving the properties of PLA without compromising its environmental credentials. acs.org Aliphatic copolyesters based on dimethyl tartrate have also been synthesized, creating polymers with pendant hydroxyl groups that can be further modified. researchgate.net

In process chemistry, tartrate derivatives are crucial for greener synthesis routes of important pharmaceuticals. For example, (S,S)-diethyl tartrate is used in the asymmetric oxidation step for the synthesis of the anti-ulcer drug esomeprazole. nih.gov Educational and research projects focus on optimizing this reaction by modifying conditions to improve yield and enantioselectivity while adhering to green chemistry principles. nih.gov

The development of low-melting mixtures, or deep eutectic solvents, using tartaric acid and compounds like dimethyl urea, represents another advancement in green chemistry. acs.org These mixtures can act as reusable, non-toxic, and biodegradable solvents and catalysts for organic reactions, such as Michael additions, offering a sustainable alternative to conventional volatile organic solvents. acs.org

Table 2: Green Chemistry Applications of Tartrate Derivatives

Application Area Tartrate Derivative Green Principle Reference
Biodegradable Plasticizers Dimethyl tartrate, Diethyl tartrate Renewable feedstock, Biodegradability acs.org
Pharmaceutical Synthesis (S,S)-Diethyl tartrate Asymmetric catalysis, Process optimization nih.gov
Green Solvents L-(+)-Tartaric acid Use of safer solvents, Catalysis acs.org

Interdisciplinary Applications in Advanced Materials and Nanoscience

The unique properties of this compound are being leveraged in the creation of advanced materials and in the field of nanoscience, where chirality can impart specific functionalities.

In materials science, tartrate derivatives are used to construct novel ferroelectric materials. An organic salt of hydrogen L-tartaric acid has been shown to be a wide-temperature-range ferroelectric, undergoing a reversible phase transition driven by changes in hydrogen bonding. capes.gov.br This opens up possibilities for creating new, molecule-based electronic materials.

The field of nanoscience has also benefited from tartrate chemistry. Tartrate has been used as a capping agent in the green synthesis of silver nanoparticles. researchgate.net In this method, disodium (B8443419) tartrate stabilizes the nanoparticles formed by the reduction of silver ions, providing an environmentally friendly route to producing nanomaterials with potential applications in analytics and medicine. researchgate.net

The chirality of tartrate is also being explored to create chiral single-atom catalysts (SACs). acs.org Theoretical studies suggest that chiral ligands derived from molecules like diethyl tartrate can be tethered to single metal atoms on a support, creating a well-defined chiral environment. acs.org This approach aims to combine the high selectivity of homogeneous catalysts with the stability and reusability of heterogeneous catalysts, paving the way for a new class of highly efficient enantioselective catalysts. acs.org

Furthermore, the synthesis of oligoamides from dimethyl L-tartrate and L-lysine has been achieved using solvent-free bulk polymerization, an industrially relevant and sustainable method. rsc.org These bio-based polymers could find applications as adhesives or consolidants, particularly in the conservation of cultural heritage. rsc.org

Q & A

Q. What are the optimal experimental conditions for synthesizing dimethyl D-tartrate with high enantiomeric purity?

this compound synthesis typically involves esterification of D-tartaric acid using methanol under acidic catalysis. To achieve ≥99% enantiomeric purity (ee), chiral resolution via crystallization or chromatography is critical . Key parameters include reaction temperature (controlled between 60–80°C), stoichiometric excess of methanol, and acid catalyst concentration (e.g., 1–5% H₂SO₄). Post-synthesis, purity is verified via gas-liquid chromatography (GLC) and optical rotation measurements ([α]²⁰/D −21°, c = 2.5 in H₂O) .

Q. How do I characterize the optical activity and purity of this compound in a research setting?

Use polarimetry to measure specific optical rotation ([α]²⁰/D −21° for pure D-enantiomer) and cross-validate with chiral HPLC or GLC. For GLC, employ a chiral stationary phase (e.g., β-cyclodextrin derivatives) to resolve enantiomers. NMR spectroscopy (¹H and ¹³C) can confirm structural integrity, while melting point analysis (57–60°C) and elemental analysis (C, H, O percentages) ensure bulk purity .

Q. What are the key safety considerations when handling this compound in the laboratory?

this compound is a combustible solid (WGK 3 hazard classification). Use personal protective equipment (PPE) including gloves and safety goggles. Store in a cool, dry place away from oxidizers. Avoid inhalation and skin contact, as decomposition products (e.g., methanol) may pose risks. Consult Safety Data Sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis?

this compound’s rigid bicyclic structure enables its use in Sharpless asymmetric epoxidation and other stereoselective reactions. For example, in the synthesis of Posiphen derivatives, it facilitates the resolution of enantiomers via diastereomeric salt formation with amines. Optimize reaction stoichiometry (1:1–1:2 molar ratio of tartrate to substrate) and solvent polarity (e.g., ethanol/water mixtures) to enhance diastereomeric excess .

Q. What methodological challenges arise when interpreting conflicting data from chiral HPLC and polarimetry for this compound purity?

Discrepancies may stem from solvent effects on optical rotation or column efficiency in HPLC. For polarimetry, ensure consistent solvent choice (e.g., H₂O vs. ethanol) and temperature. In HPLC, confirm column selectivity and detector sensitivity using certified reference standards. Cross-check with elemental analysis to rule out impurities .

Q. How can computational modeling complement experimental data in studying this compound’s role in asymmetric catalysis?

Density Functional Theory (DFT) calculations can predict transition-state geometries and enantioselectivity trends. For example, model the interaction between this compound and metal catalysts (e.g., Ti(OiPr)₄) in epoxidation reactions. Compare computed enantiomeric excess (ee) with experimental results to validate mechanistic hypotheses .

Q. What strategies resolve low yields in the synthesis of this compound derivatives under anhydrous conditions?

Low yields often result from incomplete esterification or side reactions. Use molecular sieves to maintain anhydrous conditions, and monitor reaction progress via TLC or in situ IR spectroscopy. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

Data Analysis and Interpretation

Q. How should researchers address variability in melting point data for this compound across studies?

Variability (e.g., 57–60°C vs. 55–58°C) may arise from impurities or differences in heating rates. Standardize protocols using a calibrated melting point apparatus and slow heating (1–2°C/min). Purity samples via recrystallization from ethanol/water mixtures and report solvent ratios .

Q. What statistical methods are appropriate for analyzing enantioselectivity data in this compound-mediated reactions?

Use nonlinear regression to fit kinetic data (e.g., Michaelis-Menten models for enzyme-mediated reactions). For ee calculations, apply the equation:

ee (%)=[D][L][D]+[L]×100\text{ee (\%)} = \frac{[\text{D}] - [\text{L}]}{[\text{D}] + [\text{L}]} \times 100

Validate with ANOVA to assess reproducibility across replicates .

Q. How can researchers design experiments to distinguish between kinetic and thermodynamic control in this compound crystallization?

Vary cooling rates during crystallization and monitor ee over time. Fast cooling favors kinetic control (metastable crystals), while slow cooling promotes thermodynamic control (stable crystals). Use X-ray crystallography to compare lattice structures of resulting crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.